molecular formula C9H12N2O B1589300 4-(Pyridin-2-yl)morpholine CAS No. 24255-25-2

4-(Pyridin-2-yl)morpholine

Cat. No.: B1589300
CAS No.: 24255-25-2
M. Wt: 164.2 g/mol
InChI Key: XHPVOSNOIWGRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-4-10-9(3-1)11-5-7-12-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPVOSNOIWGRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449992
Record name 2-Morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24255-25-2
Record name 2-Morpholinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Convergence of Pyridine and Morpholine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)morpholine

In the landscape of medicinal chemistry and materials science, certain structural motifs appear with remarkable frequency, owing to their favorable physicochemical properties and versatile biological activities. The this compound scaffold is a prime example of such a privileged structure. It marries the electron-deficient, hydrogen-bond-accepting pyridine ring with the saturated, non-planar, and metabolically stable morpholine moiety. This combination imparts unique properties, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

This guide, intended for researchers and drug development professionals, provides a detailed, first-principles approach to the synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that the practitioner can not only execute the protocol but also troubleshoot and adapt it. The primary method detailed is the Nucleophilic Aromatic Substitution (SNAr), a robust and accessible pathway for beginners.

Part 1: Mechanistic Underpinnings and Strategic Approach

The Chemistry of Pyridine: An Activated System for Nucleophilic Attack

The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the pyridine ring and the morpholine nitrogen. The choice of reaction is dictated by the inherent electronic nature of the pyridine ring. Unlike benzene, which is electron-rich and undergoes electrophilic substitution, pyridine contains an electronegative nitrogen atom. This nitrogen atom inductively withdraws electron density from the ring, rendering the carbon atoms, particularly at the 2- and 4-positions (ortho and para to the nitrogen), electrophilic and thus susceptible to attack by nucleophiles.[2][3][4]

Chosen Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and fundamentally sound approach for this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is chosen for its operational simplicity, cost-effectiveness (as it avoids expensive metal catalysts), and clear mechanistic basis.[5][6]

The SNAr mechanism proceeds via two key steps:

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient C-2 position of a 2-halopyridine (e.g., 2-chloropyridine). This step temporarily disrupts the aromaticity of the pyridine ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., chloride).

The stability of the Meisenheimer intermediate is paramount. Attack at the C-2 (or C-4) position is strongly favored because it allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen atom through resonance, a highly stabilizing contribution that is not possible with attack at the C-3 position.[2][3]

While modern methods like the Buchwald-Hartwig amination offer a powerful, palladium-catalyzed alternative for forming C-N bonds, the SNAr reaction remains a highly effective and more accessible method for activated systems like 2-halopyridines.[7][8]

Part 2: Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of this compound via SNAr.

Safety First: Reagent Hazard Overview

Prior to beginning any experimental work, it is critical to review the Safety Data Sheets (SDS) for all reagents.

  • 2-Chloropyridine: Fatal if inhaled and toxic in contact with skin.[9] Causes skin and serious eye irritation.[9][10] All manipulations must be performed in a certified chemical fume hood.[9][10][11]

  • Morpholine: Flammable liquid and vapor.[11] Harmful if swallowed and causes severe skin burns and eye damage.[11] Work in a well-ventilated fume hood is mandatory.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, nitrile gloves, and tightly fitting safety goggles.[10][13]

Reagents and Materials
ReagentFormulaMW ( g/mol )EquivalentsAmount
2-ChloropyridineC₅H₄ClN113.551.0(e.g., 1.14 g, 10 mmol)
MorpholineC₄H₉NO87.123.0(e.g., 2.61 g, 2.66 mL, 30 mmol)
TolueneC₇H₈92.14-20 mL

Note: In this protocol, excess morpholine acts as both the nucleophile and the acid scavenger, neutralizing the HCl generated during the reaction. Alternatively, 1.2 equivalents of morpholine could be used with 1.5 equivalents of a non-nucleophilic base like K₂CO₃.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product r1 2-Chloropyridine p1 This compound r1->p1 Toluene, Heat r2 Morpholine r2->p1

Caption: SNAr reaction of 2-chloropyridine with morpholine.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1.0 eq) and toluene (20 mL).

  • Addition of Nucleophile: While stirring, add morpholine (3.0 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • TLC System: A typical mobile phase is 30% ethyl acetate in hexanes.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (2-chloropyridine) will have a different Rf value than the product. The reaction is complete when the 2-chloropyridine spot is no longer visible. This typically takes 12-24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL) to remove excess morpholine and morpholine hydrochloride salt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[14][15]

    • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is typically effective.[14] Due to the basic nature of the product, adding 0.5-1% triethylamine to the eluent can prevent peak tailing and improve separation.[16]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid or oil.

Part 3: Workflow and Data Visualization

Experimental Workflow Diagram

The entire process, from initial setup to final analysis, can be visualized as a logical sequence of operations.

G Setup 1. Reaction Setup (Flask, Reagents, Solvent) React 2. Reaction (Reflux in Toluene) Setup->React Monitor 3. Monitoring (TLC Analysis) React->Monitor Monitor->React Incomplete Workup 4. Aqueous Work-up (Extraction & Washing) Monitor->Workup Complete Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Analysis (Yield, Purity, Characterization) Purify->Analyze

References

An In-depth Technical Guide to 4-(Pyridin-2-yl)morpholine (CAS: 24255-25-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly accessible literature, its structural motifs—a pyridine ring and a morpholine moiety—are prevalent in a vast number of biologically active compounds, particularly as inhibitors of key signaling pathways in oncology. This guide will delve into the physicochemical properties, a robust synthesis protocol, methods for analytical quality control, and a detailed exploration of its potential as a modulator of the PI3K/Akt/mTOR pathway. The protocols and insights provided herein are designed to be a valuable resource for researchers investigating this and related small molecules.

Introduction: The Pyridine-Morpholine Scaffold in Drug Discovery

The fusion of a pyridine ring and a morpholine group creates a chemical scaffold with a unique combination of properties that make it highly valuable in drug design. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-stacking. The morpholine moiety, on the other hand, is a saturated heterocycle that often imparts favorable physicochemical properties to a molecule. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor through its oxygen atom.

This combination is particularly prominent in the development of kinase inhibitors, a major class of therapeutics in oncology. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers, has been a primary focus for the development of such inhibitors. A significant number of potent PI3K inhibitors feature a morpholine ring, which has been shown to form a critical hydrogen bond with the hinge region of the kinase domain. Given this precedent, this compound represents a foundational structure for fragment-based drug design and lead optimization campaigns targeting this important pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, membrane permeability, and potential for formulation.

PropertyValueSource
CAS Number 24255-25-2
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
IUPAC Name This compound
SMILES C1COCCN1C2=CC=CC=N2
Topological Polar Surface Area (TPSA) 25.36 Ų
logP (calculated) 0.9182
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 1

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, typically a halogen, from the 2-position of the pyridine ring by the secondary amine of morpholine. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

Reaction Principle

The reaction proceeds via a two-step addition-elimination mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient C2 carbon of 2-chloropyridine. This breaks the aromaticity of the pyridine ring and forms a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. In the second step, aromaticity is restored by the elimination of the chloride ion, yielding the final product, this compound.

Caption: General mechanism for the synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Chloropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyridine (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is critical for its use in any research application. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

Chromatographic Conditions (Example):

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • Pyridine Ring Protons: A multiplet around δ 8.2 ppm (1H, doublet), a multiplet around δ 7.5 ppm (1H, triplet of doublets), and two multiplets around δ 6.6-6.7 ppm (2H).

  • Morpholine Ring Protons: A triplet around δ 3.8 ppm (4H, -O-CH₂-) and a triplet around δ 3.5 ppm (4H, -N-CH₂-).

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • Pyridine Ring Carbons: Peaks expected in the aromatic region (δ 100-160 ppm).

  • Morpholine Ring Carbons: A peak around δ 67 ppm (-O-CH₂-) and a peak around δ 46 ppm (-N-CH₂-).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₉H₁₂N₂O), the expected exact mass is 164.0950. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 165.1028.

Biological Applications: A Potential PI3K/Akt/mTOR Pathway Inhibitor

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Full Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Rationale for Targeting PI3K

The morpholine moiety is a key pharmacophore in numerous potent and selective PI3K inhibitors. The oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket. The pyridinyl group of this compound can then be further functionalized to achieve higher potency and selectivity for specific PI3K isoforms.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

To evaluate the inhibitory activity of this compound against PI3Kα, a luminescent kinase assay can be employed. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Principle: The PI3Kα enzyme phosphorylates a lipid substrate (e.g., PIP2) using ATP, which generates ADP. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal.

Materials:

  • Purified recombinant PI3Kα (p110α/p85α) enzyme

  • PI3K lipid substrate (e.g., PI(4,5)P2)

  • ATP

  • PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂)

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the compound dilutions or vehicle (DMSO).

  • Enzyme/Substrate Addition: Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer and add 4 µL to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound in DMSO B Add compound/DMSO to 384-well plate A->B C Add PI3Kα enzyme and lipid substrate mixture B->C D Initiate reaction with ATP C->D E Incubate at room temperature for 60 min D->E F Stop reaction and add ADP-Glo™ reagents E->F G Measure luminescence F->G H Calculate IC₅₀ value G->H

Caption: Workflow for the in vitro PI3Kα kinase inhibition assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Storage: Store at 4°C, protected from light.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the field of oncology. Its structural similarity to known kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and a clear rationale and methodology for its evaluation as a PI3K inhibitor. The protocols and data presented herein are intended to empower researchers to further explore the therapeutic potential of this and related compounds.

A Comprehensive Technical Guide to the Spectroscopic Data of 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The morpholine and pyridine moieties are common scaffolds in pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, grounded in established scientific principles and supported by authoritative references.

The structural integrity and purity of a compound are paramount in drug discovery. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure and bonding of a substance. This guide is designed to serve as a practical reference for scientists, offering not just raw data, but also the rationale behind the experimental methodologies and the interpretation of the resulting spectra.

Molecular Structure and Isomerism

This compound consists of a morpholine ring attached to the second position of a pyridine ring. The nitrogen atom of the morpholine ring is the point of attachment. It's important to recognize that the morpholine ring typically adopts a chair conformation to minimize steric strain.[1][2]

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides characteristic signals for both the pyridine and morpholine ring protons.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.2d1HH-6 (Pyridine)
~7.4-7.5t1HH-4 (Pyridine)
~6.6-6.7d1HH-3 (Pyridine)
~6.5-6.6t1HH-5 (Pyridine)
~3.7-3.8t4H-O-CH₂- (Morpholine)
~3.4-3.5t4H-N-CH₂- (Morpholine)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

  • Pyridine Protons: The protons on the pyridine ring appear in the aromatic region (δ 6.5-8.5 ppm). The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling patterns (doublet, triplet) arise from spin-spin coupling with adjacent protons.

  • Morpholine Protons: The morpholine protons appear as two distinct triplets. The protons adjacent to the oxygen atom (-O-CH₂-) are more deshielded (downfield) compared to those adjacent to the nitrogen atom (-N-CH₂-) due to the higher electronegativity of oxygen.[3] The triplet multiplicity arises from coupling with the adjacent CH₂ group. The chair conformation of the morpholine ring can lead to non-equivalence of the axial and equatorial protons, which may result in more complex splitting patterns in high-resolution spectra.[2]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

  • Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a 90° pulse to excite the protons.

    • Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)Assignment
~158-160C-2 (Pyridine)
~148-150C-6 (Pyridine)
~137-139C-4 (Pyridine)
~112-114C-5 (Pyridine)
~106-108C-3 (Pyridine)
~66-68-O-CH₂- (Morpholine)
~45-47-N-CH₂- (Morpholine)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

  • Pyridine Carbons: The carbon atoms of the pyridine ring appear in the downfield region (δ 100-160 ppm). The C-2 carbon, directly attached to the morpholine nitrogen, is the most deshielded.

  • Morpholine Carbons: The carbon atoms of the morpholine ring appear in the upfield region. Similar to the ¹H NMR, the carbons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.[4][5]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Acquisition:

    • A wider spectral width is required (typically 0-220 ppm).

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans is typically needed.

    • Proton decoupling is usually employed to simplify the spectrum and improve the signal-to-noise ratio, resulting in single lines for each unique carbon.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Figure 2: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)
[M]⁺164.0950~164
[M+H]⁺165.1028~165

Interpretation and Causality:

  • The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of the compound (164.21 g/mol ).[6]

  • In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is often observed, which helps in confirming the molecular weight.

  • Fragmentation patterns can provide further structural information. Common fragmentation pathways for morpholine-containing compounds involve cleavage of the morpholine ring.

Experimental Protocol: Acquiring a Mass Spectrum (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle, which nebulizes the solution and creates charged droplets. As the solvent evaporates, ions are formed.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is particularly useful for identifying functional groups.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic (Pyridine)
~2850-2960C-H stretchAliphatic (Morpholine)
~1590-1610C=C and C=N stretchAromatic (Pyridine)
~1250-1350C-N stretchAryl-N (Pyridine-Morpholine)
~1115-1140C-O-C stretchEther (Morpholine)

Interpretation and Causality:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic pyridine ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of the morpholine ring.[7]

  • Aromatic Ring Vibrations: The peaks in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

  • C-N and C-O-C Stretching: The strong absorption around 1115-1140 cm⁻¹ is a key indicator of the C-O-C ether linkage in the morpholine ring.[8] The C-N stretching vibration of the tertiary amine is also present.

Experimental Protocol: Acquiring an IR Spectrum (ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.

  • Acquisition:

    • Obtain a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

Table 5: UV-Vis Absorption Data for this compound

λ_max (nm)Molar Absorptivity (ε)Electronic Transition
~260~2500-3500 L mol⁻¹ cm⁻¹π → π*

Note: λ_max and ε can be solvent-dependent.

Interpretation and Causality:

  • The absorption maximum around 260 nm is characteristic of the π → π* electronic transition within the pyridine ring.[9] The morpholine ring itself does not have significant absorption in the standard UV-Vis range.

  • The position and intensity of the absorption can be influenced by the solvent polarity and pH due to potential protonation of the pyridine nitrogen.

Experimental Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation: Prepare a series of solutions of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) at known concentrations.

  • Instrument Setup:

    • Use a matched pair of cuvettes (typically 1 cm path length).

    • Fill one cuvette with the pure solvent to serve as a blank.

    • Fill the other cuvette with the sample solution.

  • Acquisition:

    • Place the cuvettes in the spectrophotometer.

    • Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Figure 3: Overview of spectroscopic techniques and the information they provide.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its use in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data, along with the underlying principles and experimental protocols. By understanding and applying this information, researchers can confidently identify, purify, and structurally elucidate this important heterocyclic compound, ensuring the integrity and reliability of their scientific endeavors.

References

An In-depth Technical Guide to 4-(Pyridin-2-yl)morpholine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, certain heterocyclic scaffolds consistently emerge as foundational building blocks. 4-(Pyridin-2-yl)morpholine, a molecule integrating the pharmacologically significant pyridine ring with the versatile morpholine moiety, represents one such privileged structure. The unique combination of the electron-deficient pyridine ring and the saturated, conformationally flexible morpholine ring imparts a desirable balance of physicochemical properties, including aqueous solubility and metabolic stability, making it a highly attractive scaffold for medicinal chemists.[1]

This technical guide offers an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. It moves beyond basic data to provide a causal understanding of its synthesis, structural characteristics, and critical role as a precursor in the development of advanced therapeutic agents, particularly in the realm of kinase inhibition.

Physicochemical and Structural Properties

The molecular identity of this compound is defined by its chemical formula, C₉H₁₂N₂O, and a molecular weight of approximately 164.20 g/mol .[2] Its structure, featuring a covalent bond between the C2 position of the pyridine ring and the nitrogen atom of the morpholine ring, dictates its chemical behavior and interaction with biological targets.

Key computational and physical data are summarized below, providing a quantitative basis for its utility in drug design.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O[2][3]
Molecular Weight 164.20 g/mol [2]
CAS Number 24255-25-2[2][3]
Topological Polar Surface Area (TPSA) 25.36 Ų[2]
LogP (calculated) 0.9182[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 1[2]

The TPSA and LogP values suggest a favorable profile for moderate hydrophilicity and potential membrane permeability, crucial attributes for orally bioavailable drugs. The presence of three hydrogen bond acceptors (the pyridine nitrogen, the morpholine nitrogen, and the morpholine oxygen) allows for multiple points of interaction with biological macromolecules.

Synthesis and Mechanistic Insights

The most prevalent and efficient synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNA_r) reaction. This method leverages the electrophilic nature of the pyridine ring, which is enhanced by the electronegativity of the ring nitrogen.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. A halogenated pyridine, typically 2-chloropyridine or 2-bromopyridine, serves as the electrophilic substrate. The nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyridine ring. This disrupts the aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of the halide leaving group.

SNAr_Mechanism sub 2-Halopyridine arrow1 Nucleophilic Attack sub->arrow1 nuc Morpholine nuc->arrow1 prod This compound halide Halide Ion (X⁻) plus1 + plus2 + plus2->halide int int arrow1->int Step 1 arrow2 Elimination (Restoration of Aromaticity) arrow2->prod arrow2->plus2 int->arrow2

Caption: Generalized workflow for the SNA_r synthesis.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol provides a representative, self-validating methodology for the synthesis of this compound.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloropyridine (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add morpholine (1.1 to 1.5 equivalents) to the solution. The slight excess of morpholine ensures the complete consumption of the starting halide and can also act as a base to neutralize the generated HCl.

  • Base Addition (Optional but Recommended): Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equivalents) to scavenge the acid byproduct (HX), which would otherwise protonate the morpholine, rendering it non-nucleophilic.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-chloropyridine is consumed. Microwave irradiation can be employed to significantly reduce reaction times.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Analysis

The structural confirmation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The spectrum will exhibit two characteristic multiplets for the morpholine protons, typically integrating to 4 protons each. The protons on the carbons adjacent to the electronegative oxygen (H2', H6') are deshielded and will appear downfield (higher ppm) compared to the protons adjacent to the nitrogen (H3', H5').[4] The pyridine ring protons will appear in the aromatic region (typically 6.5-8.5 ppm), with distinct chemical shifts and coupling patterns characteristic of a 2-substituted pyridine.

  • ¹³C NMR: The proton-decoupled ¹³C spectrum will show two signals for the morpholine carbons. The carbons adjacent to the oxygen (C2', C6') will resonate downfield (around 66-68 ppm), while the carbons adjacent to the nitrogen (C3', C5') will be upfield (around 45-50 ppm).[4] Five distinct signals will be present in the aromatic region for the pyridine carbons.

For comparison, the related compound 4-(pyrazin-2-yl)morpholine shows ¹H NMR signals for the morpholine protons at δ 3.51–3.63 ppm and δ 3.79–3.90 ppm, and ¹³C NMR signals at δ 45.18 ppm and δ 66.93 ppm, illustrating the expected chemical shift separation.[7]

Representative ¹³C NMR Chemical Shifts (Predicted)

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2', C6' (Morpholine)~67Adjacent to electronegative oxygen.
C3', C5' (Morpholine)~45Adjacent to nitrogen.
C2 (Pyridine)>155Point of substitution, adjacent to ring N.
C3, C4, C5, C6 (Pyridine)105-150Aromatic region, specific shifts depend on substitution.
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) will typically show a prominent protonated molecular ion [M+H]⁺ at m/z 165.2.

Applications in Drug Discovery and Research

The this compound scaffold is a cornerstone in the design of targeted therapies, particularly kinase inhibitors. Its structural features allow it to function as a versatile "hinge-binding" motif, a critical interaction domain in many kinase inhibitors.

Applications Core This compound Scaffold PI3K PI3K Inhibitors Core->PI3K Key Building Block JNK JNK Inhibitors Core->JNK Core Structure Akt Akt/PKB Inhibitors Core->Akt Pharmacophore Catalysis Ligands in Catalysis Core->Catalysis Scaffold for Ligand Design Other Other Bioactive Molecules (Antimicrobial, etc.) Core->Other Versatile Precursor

Caption: Key application areas for the core scaffold.

Kinase Inhibitors

Numerous studies have demonstrated the importance of the pyridinyl-morpholine core in the development of potent and selective kinase inhibitors.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The morpholine group is a well-established component of many PI3K inhibitors. For instance, in the development of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives, the morpholine moiety is crucial for achieving potent inhibitory activity against the p110α isoform of PI3K.[8] The oxygen atom of the morpholine often forms a key hydrogen bond with the "hinge" region of the kinase active site, anchoring the inhibitor.

  • c-Jun N-terminal Kinase (JNK) Inhibitors: In the optimization of JNK inhibitors, pyridine cores are explored as alternatives to pyrimidines. The 4-(pyrazol-3-yl)-pyridine series, for example, demonstrates how the pyridine ring serves as a central scaffold for arranging other pharmacophoric elements to achieve high potency.[9]

  • Akt/PKB Inhibitors: The pyridine ring has been incorporated into pyrazolopyridine-based inhibitors of Akt, where it serves to orient substituents for optimal interaction within the ATP-binding pocket.[10]

Ligands in Catalysis

The nitrogen atoms of both the pyridine and morpholine rings can act as ligands, coordinating with transition metals to form complexes used in catalysis. The electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the metal center.[11]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place at 4°C, protected from light.[2]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is robust and well-understood, its physicochemical properties are favorable for drug development, and its structural motifs are frequently implicated in high-affinity interactions with important disease targets. For researchers in drug discovery, a thorough understanding of the chemistry and utility of this scaffold provides a powerful tool for the rational design of next-generation therapeutic agents.

References

Unlocking the Therapeutic Potential of 4-(Pyridin-2-yl)morpholine: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged" scaffold, a structural motif consistently found in a multitude of approved and experimental drugs.[1][2] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical and metabolic properties, enhancing drug-like characteristics such as aqueous solubility and metabolic stability.[2][3] When coupled with a pyridine ring, another cornerstone of pharmacologically active compounds, the resulting 4-(Pyridin-2-yl)morpholine core presents a compelling, yet underexplored, starting point for novel therapeutic development. This guide provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the therapeutic potential of this promising chemical entity. We will delve into strategic derivatization, robust screening cascades, and mechanistic studies to unlock the full potential of this compound and its analogs.

Part 1: Strategic Compound Library Development

The foundation of any successful drug discovery campaign lies in a well-designed chemical library that allows for the systematic exploration of the chemical space around a core scaffold. For this compound, a strategic approach to analog synthesis is paramount for establishing robust Structure-Activity Relationships (SAR).

Rationale for Derivatization

The this compound scaffold offers several key positions for chemical modification to modulate its biological activity, selectivity, and pharmacokinetic properties. Our proposed derivatization strategy will focus on three primary vectors: the pyridine ring, the morpholine ring, and the nitrogen atom of the morpholine ring.

Proposed Synthetic Strategies

A robust and efficient synthetic route is crucial for generating a diverse library of analogs. The following details a proposed synthetic scheme for accessing a variety of this compound derivatives.

Core Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

The parent scaffold, this compound, can be reliably synthesized via a palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 2-halopyridines with morpholine, offering a versatile and high-yielding approach.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like BINAP (0.04 eq).

  • Solvent and Atmosphere: Add anhydrous toluene as the solvent and purge the flask with argon for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Library Design and Synthesis Workflow

The following diagram illustrates a proposed workflow for the generation of a focused library of this compound analogs.

G cluster_0 Core Scaffold Synthesis cluster_1 Analog Library Generation A 2-Halopyridines C Buchwald-Hartwig Amination A->C B Morpholine B->C D This compound C->D E Pyridine Ring Modifications (e.g., Suzuki, Sonogashira) D->E F Morpholine Ring Modifications (e.g., Alkylation, Acylation) D->F G Focused Compound Library E->G F->G

Caption: Synthetic workflow for this compound and its analogs.

Part 2: Tiered Screening Cascade for Hit Identification

A systematic and tiered screening approach is essential to efficiently identify promising lead compounds from the synthesized library. This cascade should begin with broad, high-throughput screens to identify initial areas of biological activity, followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Tier 1: Broad-Based Phenotypic and Target-Based Screening

The initial screening phase should cast a wide net to explore a diverse range of potential therapeutic areas. Given the prevalence of the morpholine and pyridine motifs in various drug classes, we propose parallel screening in three key areas: oncology, central nervous system (CNS) disorders, and infectious diseases.

Therapeutic AreaAssay TypeRationale
Oncology Cell Viability (e.g., MTT, CellTiter-Glo)The morpholine moiety is a key component of several kinase inhibitors used in oncology.[4]
CNS Disorders Neuronal Viability, Receptor BindingMorpholine derivatives have shown activity as CNS stimulants and antidepressants.[3][5]
Infectious Diseases Antimicrobial/Antiviral ActivityThe morpholine scaffold is present in various antimicrobial and antifungal agents.[6][7]

Experimental Protocol: High-Throughput Cell Viability Screen (MTT Assay)

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound analogs for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Tier 2: Hit Confirmation and Secondary Assays

Compounds demonstrating significant activity in the initial screens ("hits") should be subjected to more specific secondary assays to confirm their activity and begin to probe their mechanism of action.

Proposed Screening Cascade:

G A Synthesized Compound Library B Tier 1: High-Throughput Screening (Oncology, CNS, Infectious Disease Panels) A->B C Hit Identification B->C D Tier 2: Hit Confirmation & Secondary Assays (e.g., Kinase Panels, Receptor Binding) C->D E Lead Candidate Selection D->E

Caption: Tiered screening cascade for hit identification and lead selection.

Part 3: Lead Optimization and Preclinical Development

Once promising lead candidates have been identified and confirmed, the focus shifts to lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

A detailed analysis of the SAR from the initial library screen will guide the design of next-generation analogs. For example, if a particular substitution on the pyridine ring consistently leads to increased potency, further exploration of that chemical space is warranted.

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to de-risk a drug discovery program.

ADME/Tox ParameterAssay
Solubility Kinetic and Thermodynamic Solubility Assays
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)
Metabolic Stability Liver Microsomal Stability Assay
Cytotoxicity In vitro cytotoxicity assays in non-cancerous cell lines
In Vivo Efficacy Studies

The most promising lead compounds with favorable in vitro profiles should be advanced to in vivo efficacy studies in relevant animal models. The choice of model will be dictated by the therapeutic area of interest identified in the screening cascade.

Conclusion: A Path Forward

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its constituent privileged pharmacophores suggest a high probability of identifying bioactive compounds. The systematic approach outlined in this guide, encompassing strategic library design, a tiered screening cascade, and rigorous lead optimization, provides a clear and actionable path for researchers to explore the full therapeutic potential of this promising molecular framework. The journey from a chemical scaffold to a life-changing medicine is arduous, but with a well-defined research plan, the potential of this compound can be fully realized.

References

An In-depth Technical Guide to 4-(Pyridin-2-yl)morpholine and its Derivatives: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] When integrated with a pyridine ring to form the 4-(pyridin-2-yl)morpholine scaffold, it gives rise to a versatile class of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis of the core structure, strategies for derivatization, structure-activity relationships (SAR), and their applications in various therapeutic areas, with a particular focus on kinase inhibition and antimicrobial activity. This guide aims to be a comprehensive resource, offering not only theoretical insights but also practical, step-by-step experimental protocols and data visualization to facilitate further research and development in this promising area of medicinal chemistry.

The this compound Core: Structure and Properties

The foundational structure, this compound, combines the aromatic, electron-deficient pyridine ring with the saturated, non-planar morpholine ring. This unique combination results in a molecule with a distinct set of properties that make it an attractive starting point for drug design.

PropertyValueReference
Molecular Formula C₉H₁₂N₂O[3]
Molecular Weight 164.20 g/mol [3]
CAS Number 24255-25-2[3][4]
Topological Polar Surface Area (TPSA) 25.36 Ų[3]
logP 0.9182[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 1[3]

The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can influence the molecule's basicity and solubility. The pyridine ring offers multiple sites for modification and can engage in various interactions with biological targets, including π-stacking and hydrogen bonding.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is primarily achieved through two main strategies: nucleophilic aromatic substitution (SNA) and palladium-catalyzed amination.

Nucleophilic Aromatic Substitution (SNAr)

This is a classical and widely used method for the synthesis of 2-substituted pyridines.[5][6] The reaction involves the displacement of a leaving group, typically a halogen, from the 2-position of the pyridine ring by a nucleophile, in this case, morpholine. The reactivity of the halopyridine follows the order F > Cl > Br > I.[7]

General Reaction Scheme:

G 2-Halopyridine 2-Halopyridine This compound This compound 2-Halopyridine->this compound Morpholine, Base, Solvent, Heat

Caption: General scheme for SNAr of 2-halopyridines.

A detailed experimental protocol for the synthesis of this compound from 2-chloropyridine is provided below.

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

For less reactive halopyridines, such as 2-chloropyridines and 2-bromopyridines, palladium-catalyzed amination offers a more efficient and versatile alternative.[8][9] This reaction utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the coupling of the aryl halide with morpholine.[10]

General Reaction Scheme:

G 2-Halopyridine 2-Halopyridine This compound This compound 2-Halopyridine->this compound Morpholine, Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: General scheme for Pd-catalyzed amination.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like RuPhos and BrettPhos often providing excellent results for the coupling of morpholine.[3]

Synthetic Strategies for Derivatization

The this compound scaffold offers multiple avenues for chemical modification to explore structure-activity relationships and optimize pharmacological properties. Derivatization can be targeted at either the pyridine ring or the morpholine ring.

Modification of the Pyridine Ring

The pyridine ring can be functionalized at various positions (3, 4, 5, and 6) through a range of organic reactions, including:

  • Electrophilic Aromatic Substitution: While less reactive than benzene, the pyridine ring can undergo electrophilic substitution, primarily at the 3- and 5-positions.

  • Nucleophilic Aromatic Substitution: Introduction of additional substituents can be achieved by SNAr if a suitable leaving group is present.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups.

  • Lithiation and Subsequent Reaction with Electrophiles: This allows for the introduction of a wide variety of functional groups.

Modification of the Morpholine Ring

The morpholine ring can also be modified, although this is less common than pyridine ring derivatization. Strategies include the synthesis of morpholine analogues with substituents on the carbon atoms. For example, 4-pyridin-2-yl-2-(trifluoromethyl)morpholine has been synthesized.[11]

Pharmacological Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound have shown promise in a variety of therapeutic areas. This section will focus on their application as kinase inhibitors and antimicrobial agents, highlighting key SAR insights.

Kinase Inhibitors

The this compound scaffold is a prominent feature in many kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[12]

Mechanism of Action: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) for PI3K Inhibition:

  • The Morpholine Moiety: The morpholine group is often crucial for activity, likely contributing to solubility and forming key interactions in the ATP-binding pocket of the kinase.

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact potency and selectivity. For example, in a series of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][7][8][10]triazin-4-yl)morpholine derivatives, different aryl substitutions led to varying IC50 values against PI3Kα.[12]

  • Fused Ring Systems: Extending the pyridine ring to form fused heterocyclic systems, such as in the pyrido[3',2':3,4]pyrrolo[1,2-f][7][8][10]triazine scaffold, has proven to be a successful strategy for developing potent PI3K inhibitors.[12]

Quantitative Bioactivity Data for Selected Kinase Inhibitors:

CompoundTargetIC₅₀ (µM)Reference
PI-103 PI3Kα0.008[12]
Compound 9 PI3Kα0.027[12]
Compound 10a PI3Kα0.015[12]
Compound 10d PI3Kα0.012[12]
Compound 10e PI3Kα0.009[12]
Antimicrobial Agents

Derivatives of this compound have also demonstrated promising activity against various microbial pathogens, including bacteria and fungi.[13][14]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Substitution at the 3- and 6-positions of the Pyridine Ring: In a series of 2-[6-(morpholin-4-yl)pyridin-3-ylamino]acetohydrazide derivatives, modifications at these positions led to compounds with significant activity against Mycobacterium smegmatis.[13]

  • Introduction of Azole Nuclei: The incorporation of 1,2,4-triazole and 1,3,4-thiadiazole moieties has been shown to enhance antimicrobial and antiurease activities.[13]

  • Fused Pyridopyrimidine Systems: Derivatives of 4-(2,5,7-trimethylpyrido[2,3-d]pyrimidin-4-yl)morpholine have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]

Quantitative Bioactivity Data for Selected Antimicrobial Agents:

CompoundOrganismMIC (µg/mL)Reference
Compound 5b S. aureus0.98[14]
Compound 5c S. aureus1.95[14]
Compound 5f E. coli0.48[14]
Compound 6 E. coli0.98[14]
Compound 7 S. aureus0.48[14]
Compound 14a E. coli0.98[14]
Compound 12 M. smegmatis15.6[13]
Central Nervous System (CNS) Applications

The physicochemical properties of the morpholine ring, such as its pKa and ability to improve brain permeability, make the this compound scaffold a promising starting point for the development of CNS-active agents.[15] Pyridine alkaloids themselves have shown a range of activities in the central nervous system.[16] Further research into derivatives of this compound for CNS targets is a promising avenue for drug discovery.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and characterization of the this compound core and a representative derivative.

Synthesis of this compound via SNAr

This protocol describes the synthesis of the parent compound from 2-chloropyridine and morpholine.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Characterization a Combine 2-chloropyridine, morpholine, and base in a solvent b Heat the mixture under reflux a->b c Cool the reaction mixture b->c d Remove the solvent in vacuo c->d e Partition between water and an organic solvent d->e f Separate the organic layer e->f g Dry over anhydrous sodium sulfate f->g h Purify by column chromatography g->h i Characterize by NMR, IR, and MS h->i

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Chloropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis of a 4-(2-Arylpyrido[3',2':3,4]pyrrolo[1,2-f][7][8][10]triazin-4-yl)morpholine Derivative

This protocol outlines a general procedure for the synthesis of a more complex derivative, inspired by the work on PI3K inhibitors.[12] The synthesis of the pyrrolo[2,1-f][7][8][10]triazine core is a multi-step process.[17][18]

Key Synthetic Steps:

  • Synthesis of the Pyrrolotriazine Core: This typically involves the construction of the fused ring system from appropriate pyrrole and triazine precursors.[17]

  • Introduction of the Aryl Group: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) can be used to install the aryl group at the 2-position of the pyrrolotriazine core.

  • Introduction of the Morpholine Moiety: The final step involves the nucleophilic aromatic substitution of a leaving group (e.g., a chlorine atom) at the 4-position of the pyrrolotriazine with morpholine.

Future Perspectives

The this compound scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on:

  • Exploration of New Biological Targets: While kinase inhibition and antimicrobial activity are well-established, the potential of these derivatives against other targets, particularly in the CNS, remains largely untapped.

  • Development of More Selective Inhibitors: For targets like PI3K, the development of isoform-selective inhibitors is a key challenge to minimize off-target effects and improve therapeutic windows.

  • Application of Novel Synthetic Methodologies: The use of modern synthetic techniques, such as C-H activation and flow chemistry, could streamline the synthesis of complex derivatives and expand the accessible chemical space.

  • In-depth Pharmacokinetic and Toxicological Profiling: As promising lead compounds emerge, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be crucial for their advancement into clinical development.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic accessibility. Its derivatives have demonstrated significant potential in a range of therapeutic areas, most notably as kinase inhibitors and antimicrobial agents. This technical guide has provided a comprehensive overview of the synthesis, derivatization, structure-activity relationships, and pharmacological applications of this important class of compounds. By providing both theoretical insights and practical guidance, we hope to empower researchers to further explore the potential of this compound derivatives in the development of new and effective medicines.

References

Foreword: Unveiling the Molecular Landscape of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 4-(Pyridin-2-yl)morpholine

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds is a cornerstone of rational drug design. The morpholine ring, with its inherent stability and ability to improve pharmacokinetic properties, is a frequent component in bioactive molecules.[1] Similarly, the pyridine nucleus is a ubiquitous feature in pharmaceuticals, prized for its electronic properties and hydrogen bonding capabilities. The compound this compound represents the covalent linkage of these two "privileged" structures, creating a molecule of significant interest for theoretical and experimental investigation.

This guide provides a comprehensive exploration of this compound from a theoretical and computational standpoint. We move beyond a simple recitation of data to explain the causality behind the computational choices, providing a framework for researchers to apply these methods to their own work. The protocols and analyses herein are designed to be self-validating systems, grounding theoretical predictions in the principles of quantum chemistry and spectroscopy.

Part 1: Molecular Geometry and Structural Optimization

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of the molecule's atoms—its equilibrium geometry. This is not merely a descriptive exercise; the final geometry dictates the molecule's physical and chemical properties, from its spectroscopic signature to its potential interactions with a biological target.

Conformational Analysis

The structure of this compound consists of a planar pyridine ring attached to a non-planar morpholine ring. Crystal structure analyses of related compounds, such as 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one and 4-(pyrazin-2-yl)morpholine, consistently show that the six-membered morpholine ring adopts a stable chair conformation .[2][3][4][5] This conformation minimizes steric strain and torsional strain among the atoms of the ring. The bond connecting the morpholine nitrogen to the pyridine ring (C-N bond) is typically found in an equatorial position, which is energetically more favorable than the axial position.[3]

Caption: 2D structure of this compound.

Protocol for Geometry Optimization

Density Functional Theory (DFT) is the computational workhorse for these calculations, offering a robust balance between accuracy and computational cost for organic molecules.[6][7] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is widely used and has been shown to provide excellent geometric predictions for a broad range of molecules.

Step-by-Step Protocol:

  • Input Structure: Build an initial 3D structure of this compound using molecular modeling software. Ensure the morpholine ring is in a chair conformation.

  • Computational Method Selection:

    • Theory: DFT, specifically using the B3LYP functional.

    • Basis Set: The 6-311++G(d,p) basis set is selected. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for heterocyclic systems.

  • Execution: Submit the structure for geometry optimization using a quantum chemistry package like Gaussian.[8] The calculation will iteratively adjust all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation (a minimum on the potential energy surface).

  • Verification: After optimization, perform a vibrational frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of any imaginary frequencies.

Predicted Geometric Parameters
ParameterAtom Pair/TripletPredicted ValueSignificance
Bond Length C-N (Pyridine-Morpholine)~1.38 ÅShorter than a typical C-N single bond, indicating some double bond character due to resonance with the pyridine ring.
C-O (Morpholine)~1.43 ÅTypical C-O single bond length.
C-N (Morpholine)~1.46 ÅTypical C-N single bond length.
Bond Angle C-N-C (Pyridine)~117°Consistent with sp² hybridization in an aromatic ring.
C-O-C (Morpholine)~111°Reflects the sp³ hybridization of the oxygen atom.
C-N-C (Morpholine)~110°Reflects the sp³ hybridization of the nitrogen atom.
Dihedral Angle Pyridine Ring - Morpholine N~10-20°The morpholine ring is slightly twisted relative to the plane of the pyridine ring to minimize steric hindrance.

Note: Predicted values are based on DFT calculations of similar structures and general chemical principles.

Part 2: Theoretical Spectroscopic Analysis

Computational chemistry allows for the a priori prediction of spectra, which serves two purposes: it helps in the interpretation of experimental data and validates the accuracy of the computational model.

cluster_0 Computational Workflow cluster_1 Predicted Spectra A 1. Optimized Molecular Geometry (DFT) B 2. Frequency Calculation (Vibrational Modes) A->B C 3. GIAO Calculation (Magnetic Shielding) A->C D 4. TD-DFT Calculation (Electronic Excitations) A->D IR Theoretical FT-IR B->IR NMR Theoretical NMR C->NMR UV Theoretical UV-Vis D->UV

Caption: Workflow for theoretical spectroscopic prediction.

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations determine the normal modes of vibration for the optimized structure. These calculated frequencies correspond to absorption peaks in an FT-IR spectrum.

Methodology Insight: Calculated vibrational frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are often multiplied by a scaling factor (typically ~0.96 for B3LYP) for better agreement with experimental data.

Predicted FT-IR Peaks for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
C-H Stretch (Aromatic)Pyridine Ring3100 - 30003100 - 3000[9]
C-H Stretch (Aliphatic)Morpholine Ring3000 - 28503000 - 2850[9]
C=N, C=C StretchPyridine Ring1600 - 14501610 - 1450[10]
CH₂ ScissoringMorpholine Ring1470 - 14401475 - 1445
C-O-C Asymmetric StretchMorpholine Ether1140 - 11101150 - 1100[11]
C-N StretchAryl-Amine1350 - 12501360 - 1250
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. It computes the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

¹H NMR Predictions:

  • Pyridine Protons (Aromatic Region): Four distinct signals are expected between δ 7.0 and 8.5 ppm. The proton ortho to the morpholine group will be the most upfield, while the proton ortho to the pyridine nitrogen will be the most downfield due to the nitrogen's electron-withdrawing nature.

  • Morpholine Protons (Aliphatic Region): Two distinct signals are expected. The four protons on the carbons adjacent to the oxygen (-O-CH₂-) typically appear as a triplet-like multiplet around δ 3.7-3.9 ppm.[12] The four protons on the carbons adjacent to the nitrogen (-N-CH₂-) appear as a separate triplet-like multiplet further upfield, around δ 3.5-3.7 ppm.[12]

¹³C NMR Predictions:

  • Pyridine Carbons: Five signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom attached to the morpholine nitrogen will be significantly shielded compared to the other pyridine carbons.

  • Morpholine Carbons: Two signals are expected in the aliphatic region. The carbons adjacent to the oxygen (-O-CH₂-) will be downfield (δ ~67 ppm), while the carbons adjacent to the nitrogen (-N-CH₂-) will be upfield (δ ~45-50 ppm).[12]

Part 3: Electronic Properties and Chemical Reactivity

Beyond structure and spectroscopy, theoretical calculations illuminate the electronic landscape of a molecule, providing deep insights into its stability, reactivity, and potential for light absorption.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron. A small gap suggests the molecule is more reactive and can be easily polarized.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the nitrogen atom, while the LUMO will be distributed across the electron-deficient pyridine ring. The HOMO-LUMO gap dictates the energy of the lowest-lying electronic transition, which can be observed in UV-Vis spectroscopy.[13]

LUMO LUMO (Lowest Unoccupied MO) Accepts e⁻ HOMO HOMO (Highest Occupied MO) Donates e⁻ HOMO->LUMO e⁻ excitation invis_homo->invis_lumo   ΔE = E_LUMO - E_HOMO   (Energy Gap)

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the total electron density mapped onto the molecular surface. It provides an intuitive guide to a molecule's reactive sites.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites for electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack.

For this compound, the MEP map is predicted to show:

  • Most Negative Potential (Red): Localized on the pyridine nitrogen atom and the oxygen atom of the morpholine ring, making them the primary sites for protonation and interaction with electrophiles.

  • Positive Potential (Blue): Distributed around the hydrogen atoms, particularly those on the pyridine ring.

This analysis is invaluable in drug development for predicting how the molecule might interact with amino acid residues in a protein's active site.

Conclusion and Future Outlook

The theoretical studies outlined in this guide provide a robust, multi-faceted profile of this compound. Through DFT calculations, we have established its stable geometry, predicted its spectroscopic fingerprints (FT-IR and NMR), and mapped its electronic properties and reactive sites via HOMO-LUMO and MEP analysis. This computational data forms a powerful predictive foundation that can guide and accelerate experimental work. For drug development professionals, this information can inform the design of derivatives with modulated electronic properties or improved binding affinity, ultimately streamlining the path from molecular concept to therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for 4-(Pyridin-2-yl)morpholine as a Potential Catalyst in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules, particularly in pharmaceutical development. The efficiency and selectivity of these reactions are heavily reliant on the design of the catalyst system, where the ligand plays a crucial role. This document explores the theoretical application and provides detailed research protocols for investigating 4-(Pyridin-2-yl)morpholine as a novel N,O-bidentate ligand in palladium-catalyzed cross-coupling reactions. While established as a chemical entity[1][2], its catalytic applications are not yet extensively documented. This guide, therefore, serves as a starting point for researchers looking to explore new catalytic frontiers, drawing parallels from well-understood pyridyl-based ligand systems.

Introduction: The Rationale for this compound in Catalysis

The pyridine moiety is a ubiquitous structural motif in ligands for transition metal catalysis due to its strong coordination to metal centers.[3][4] The nitrogen atom of the pyridine ring can act as a robust sigma-donor, stabilizing the metal catalyst. In this compound, the pyridine nitrogen is complemented by the oxygen atom of the morpholine ring, creating a potential N,O-bidentate chelation. This chelation effect can enhance the stability and reactivity of the catalytic complex.

The morpholine group, with its defined stereochemistry, can also introduce specific steric bulk around the metal center. This steric influence is critical in controlling the regioselectivity and efficiency of cross-coupling reactions.[5] Furthermore, the electron-donating nature of the morpholine nitrogen can modulate the electronic properties of the pyridine ring, and consequently, the catalytic activity of the metal center.

Proposed Catalytic Cycle for a Suzuki-Miyaura Coupling

The proposed catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using a hypothetical Pd(0) complex of this compound is depicted below. The bidentate coordination of the ligand is anticipated to stabilize the palladium intermediates throughout the cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Structure Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L) Pd(0)L->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Ar'-B(OR)2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L ArAr Ar-Ar' (Product) RedElim->ArAr Ligand L = this compound

Figure 1. Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols: A Research Framework

The following protocols are designed as a starting point for investigating the efficacy of this compound as a ligand in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. These are generalized procedures and should be optimized for specific substrates.

General Considerations
  • Reagent Purity: All reagents and solvents should be of high purity and dried according to standard procedures.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.

  • Ligand Synthesis: this compound can be synthesized via nucleophilic aromatic substitution of 2-halopyridine with morpholine.[6] Its purity should be confirmed by NMR and mass spectrometry.

Protocol 1: Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid

This protocol outlines a screening experiment to evaluate the performance of this compound as a ligand.

Suzuki_Workflow start Start reagents To a dried Schlenk flask, add: - Pd(OAc)2 (2 mol%) - this compound (4 mol%) - Aryl bromide (1.0 mmol) - Phenylboronic acid (1.2 mmol) - K2CO3 (2.0 mmol) start->reagents solvent Add solvent (e.g., Toluene/H2O, 10:1, 5 mL) reagents->solvent degas Degas the mixture (e.g., three freeze-pump-thaw cycles) solvent->degas heat Heat the reaction at 80-100 °C degas->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Quench with water, extract with ethyl acetate, dry over Na2SO4, and concentrate monitor->workup purify Purify by column chromatography workup->purify end Characterize product purify->end

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), this compound (6.6 mg, 0.04 mmol, 4 mol%), the aryl bromide (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (4.5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAryl BromideProductProposed Yield (%)
14-Bromoanisole4-MethoxybiphenylHigh
24-Bromotoluene4-MethylbiphenylHigh
34-Bromobenzonitrile4-CyanobiphenylModerate to High
41-Bromo-4-nitrobenzene4-NitrobiphenylModerate
Protocol 2: Heck-Mizoroki Reaction of Aryl Iodides with Styrene

This protocol investigates the potential of the this compound-palladium system in C-C bond formation via olefination.

Heck_Workflow start Start reagents To a dried Schlenk tube, add: - Pd(OAc)2 (1 mol%) - this compound (2 mol%) - Aryl iodide (1.0 mmol) - Triethylamine (1.5 mmol) start->reagents solvent Add solvent (e.g., DMF, 3 mL) and styrene (1.2 mmol) reagents->solvent degas Seal the tube and degas solvent->degas heat Heat the reaction at 120 °C degas->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Cool, dilute with water, extract with Et2O, dry over MgSO4, and concentrate monitor->workup purify Purify by column chromatography workup->purify end Characterize product purify->end

Figure 3. Experimental workflow for the Heck-Mizoroki reaction.

  • To a flame-dried Schlenk tube, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), this compound (3.3 mg, 0.02 mmol, 2 mol%), and the aryl iodide (1.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous N,N-dimethylformamide (DMF, 3 mL), styrene (140 µL, 1.2 mmol), and triethylamine (210 µL, 1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

EntryAryl IodideProductProposed Yield (%)
1IodobenzeneStilbeneHigh
24-Iodoanisole4-MethoxystilbeneHigh
34-Iodonitrobenzene4-NitrostilbeneModerate to High

Trustworthiness and Self-Validation

The provided protocols are based on well-established methodologies for palladium-catalyzed cross-coupling reactions.[7][8] To ensure the validity of the results:

  • Control Experiments: Run reactions without the this compound ligand to confirm its role in the catalytic process. Also, run a reaction without the palladium source to check for any background reaction.

  • Catalyst Loading Optimization: Vary the catalyst and ligand loading to determine the optimal conditions for the reaction.

  • Substrate Scope: Expand the substrate scope to include electronically diverse and sterically hindered coupling partners to understand the limitations and advantages of this ligand.

Conclusion and Future Outlook

This compound presents an intriguing, yet unexplored, candidate as a ligand for cross-coupling reactions. Its N,O-bidentate nature and the steric profile of the morpholine ring suggest potential for high catalytic activity and selectivity. The protocols outlined in this document provide a solid foundation for researchers to systematically investigate its utility in Suzuki-Miyaura and Heck-Mizoroki reactions. Successful application could lead to the development of a new class of efficient and robust catalysts for organic synthesis. Further studies should also explore its application in other cross-coupling reactions such as Buchwald-Hartwig amination and Sonogashira coupling.

References

Application Notes: The 4-(Pyridin-2-yl)morpholine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates, earning the designation of "privileged structures." The 4-(Pyridin-2-yl)morpholine moiety is a quintessential example of such a scaffold. This structure elegantly combines the advantageous properties of two key heterocycles: the pyridine ring, a versatile aromatic system prevalent in numerous bioactive molecules, and the morpholine ring, a saturated heterocycle renowned for enhancing the physicochemical and pharmacokinetic profiles of drug candidates.

The morpholine ring, with its pKa value close to physiological pH, often improves aqueous solubility, metabolic stability, and overall drug-like properties. When directly coupled to a pyridine ring at the 2-position, it creates a unique electronic and steric environment, positioning it as a powerful pharmacophore, particularly in the competitive domain of kinase inhibition. This guide provides an in-depth exploration of the application of the this compound scaffold, focusing on its critical role in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a central node in cancer cell proliferation and survival.

The Pharmacological Cornerstone: Targeting the PI3K/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it one of the most intensely pursued targets for oncology drug discovery.

The this compound scaffold has proven to be an exceptionally effective core for designing potent and selective inhibitors of PI3K and mTOR kinases. The true genius of this scaffold lies in its ability to form a specific, high-affinity interaction with the ATP-binding site of these enzymes.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition cluster_0 Kinase Hinge Region cluster_1 This compound Ligand Valine_NH Valine Backbone (NH) Valine_CO Valine Backbone (C=O) Morpholine_O Morpholine Oxygen (O) Morpholine_O->Valine_NH   Crucial Hydrogen Bond   (High Affinity) Morpholine_N Morpholine Nitrogen (N) Pyridine Pyridine Ring Pyridine->Morpholine_N C-N Bond G start Combine Reagents heat Heat Reaction (e.g., 120 °C, 12h) start->heat cool Cool to RT heat->cool workup Aqueous Workup (Add H₂O, Extract with EtOAc) cool->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Characterize Product (NMR, MS) purify->end

Application Note & Protocol: A Guided Synthesis of 4-(Pyridin-2-yl)morpholine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(Pyridin-2-yl)morpholine, a valuable heterocyclic building block in medicinal chemistry and materials science. We move beyond a simple recitation of steps to offer an in-depth guide grounded in mechanistic principles, focusing on the highly efficient Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is selected for its broad substrate scope, functional group tolerance, and typically high yields, representing a significant improvement over harsher, traditional methods like nucleophilic aromatic substitution (SNAr).[1] This guide is designed for researchers and drug development professionals, providing not only a robust experimental procedure but also the scientific rationale behind critical steps, ensuring both successful execution and a deeper understanding of the transformation.

Introduction and Scientific Rationale

The synthesis of C–N bonds, particularly to aromatic systems, is a cornerstone of modern organic chemistry, given the prevalence of arylamines in pharmaceuticals and functional materials.[1] this compound is a classic example of a 2-aminopyridine derivative, a scaffold known for its diverse biological activities.[2] While classical methods like the Chichibabin reaction or SNAr on activated halopyridines exist, they often suffer from limitations such as harsh conditions, low yields, or a narrow substrate scope.[2][3]

The advent of the Buchwald-Hartwig amination revolutionized C–N bond formation, allowing for the coupling of a wide array of amines and aryl halides under relatively mild conditions, catalyzed by a palladium complex.[1] This protocol leverages that technology for a reliable and scalable synthesis.

Reaction Scheme:

Core Mechanistic Principles: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 2-halopyridine. This is often the rate-determining step.[6][7] The reactivity order for the halide is generally I > Br > Cl.[4] We select 2-bromopyridine for its balance of high reactivity and cost-effectiveness.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions. Sodium tert-butoxide is an excellent choice for this purpose.[4]

  • Reductive Elimination: This final step forms the desired C–N bond, releasing the this compound product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5] The choice of phosphine ligand is paramount, as bulky, electron-rich ligands accelerate this step, which is often the slowest in the catalytic cycle for many substrates.[1][4]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and emphasizes best practices for achieving high yield and purity.

Materials and Equipment

Table 1: Reagent and Materials List

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier/Purity
2-BromopyridineC₅H₄BrN158.001.58 g10.01.0≥98%
MorpholineC₄H₉NO87.121.05 g (1.05 mL)12.01.2≥99%, anhydrous
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7291.6 mg0.1 (0.2 mol% Pd)0.01Catalyst grade
XantphosC₃₉H₃₂OP₂578.62173.6 mg0.30.03≥98%
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.35 g14.01.4≥98%
TolueneC₇H₈92.1450 mL--Anhydrous, <50 ppm H₂O
Diethyl Ether(C₂H₅)₂O74.12As needed--ACS Grade
Saturated aq. NH₄Cl--As needed---
Brine--As needed---
Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed--Anhydrous
Silica GelSiO₂-As needed--230-400 mesh

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash column chromatography setup

Step-by-Step Synthesis Procedure

Scientist's Note: This is an air- and moisture-sensitive reaction. All glassware should be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

  • Catalyst Preparation:

    • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), Xantphos (173.6 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol) to the 100 mL three-neck flask containing a magnetic stir bar.

    • Rationale: The ligand (Xantphos) and palladium source are pre-mixed to facilitate the formation of the active Pd(0)Ln catalytic species. Xantphos is a bidentate ligand with a large "bite angle," which is known to be highly effective for this class of transformation.[5]

  • Reagent Addition:

    • Seal the flask and evacuate and backfill with inert gas three times.

    • Add 50 mL of anhydrous toluene via cannula or syringe.

    • Add 2-bromopyridine (1.58 g, 10.0 mmol) via syringe.

    • Finally, add morpholine (1.05 mL, 12.0 mmol) via syringe.

    • Rationale: Adding the solid base last and the liquid reagents sequentially prevents premature reactions and ensures a homogeneous mixture before heating. A slight excess of the amine (1.2 eq) is used to drive the reaction to completion.

  • Reaction:

    • Fit the flask with a reflux condenser under a continuous flow of inert gas.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.[6][7]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

    • Rationale: Quenching with a mild acid source neutralizes the excess strong base (NaOtBu) and protonates any remaining anionic species.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is typically effective.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield this compound as a solid or oil.

    • Expected Yield: 75-90%.

    • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product has a molecular weight of 164.20 g/mol .[8]

Safety and Hazard Information

  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Pd₂(dba)₃ and Xantphos: May cause skin and eye irritation. Avoid inhalation of dust.

    • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under inert and anhydrous conditions.

    • 2-Bromopyridine: Toxic and an irritant. Handle with care.[9]

    • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.

  • Product (this compound): May cause skin, eye, and respiratory irritation. Consult the Safety Data Sheet (SDS) for detailed information.[8][10]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from preparation to final product analysis.

Synthesis_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Oven-dry Glassware p2 Assemble Apparatus under Inert Gas p1->p2 p3 Weigh Solid Reagents (Catalyst, Ligand, Base) p2->p3 r1 Add Anhydrous Toluene p3->r1 Transfer Solids r2 Add 2-Bromopyridine & Morpholine r1->r2 r3 Heat to 100 °C for 12-24h r2->r3 r4 Monitor by TLC/GC-MS r3->r4 w1 Cool to RT & Quench (aq. NH4Cl) r4->w1 Reaction Complete w2 Liquid-Liquid Extraction (Ether/H2O) w1->w2 w3 Dry Organic Layer (MgSO4) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Flash Column Chromatography w4->w5 a1 Combine Pure Fractions w5->a1 Collect Fractions a2 Remove Solvent a1->a2 a3 Characterize Product (NMR, MS) a2->a3 a4 Store Pure Product a3->a4

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-(Pyridin-2-yl)morpholine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive literature review and extensive database search, we have found that 4-(Pyridin-2-yl)morpholine is not a widely documented ligand in the field of organic synthesis for common catalytic applications such as cross-coupling reactions or C-H activation. Our search for established protocols, mechanistic studies, and specific use-cases for this particular molecule as a ligand has yielded insufficient data to compile a detailed and scientifically validated application note as per our rigorous standards.

The available information is largely limited to its commercial availability from chemical suppliers and brief mentions in contexts that lack the necessary detail for replication or in-depth analysis. This suggests that this compound may be a novel or underexplored ligand in the context of catalytic organic synthesis.

While we cannot provide a specific guide on the use of this compound, we recognize the underlying interest in ligands bearing pyridine and morpholine motifs. Both moieties are privileged structures in medicinal chemistry and are known to coordinate with a variety of transition metals to form effective catalysts.

Therefore, in lieu of a specific protocol for the requested compound, we present a general guide on the principles and applications of related pyridine- and morpholine-containing ligands in catalysis. This will provide a foundational understanding that can be applied to the evaluation of novel ligands such as this compound in your own research endeavors.

General Principles of Pyridine- and Morpholine-Containing Ligands in Catalysis

The Role of the Pyridine Moiety

The pyridine ring is a common feature in a multitude of ligands used in transition metal catalysis. Its utility stems from several key properties:

  • Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp²-hybridized orbital, making it an excellent σ-donor for coordination to transition metals. This coordination is crucial for the formation of a stable and catalytically active metal complex.

  • Electronic Tuning: The electronic properties of the pyridine ring can be readily modified by introducing electron-donating or electron-withdrawing substituents. This allows for the fine-tuning of the electron density at the metal center, which in turn influences the catalytic activity and selectivity of the complex.

  • Steric Influence: Substituents on the pyridine ring can also exert steric effects, influencing the coordination geometry around the metal center and controlling the access of substrates to the catalytic site. This is a powerful tool for achieving regioselectivity and stereoselectivity in catalytic reactions.

The Influence of the Morpholine Moiety

The morpholine group, while also containing a coordinating nitrogen atom, brings a different set of properties to a ligand structure:

  • Secondary Coordination and Solubility: The nitrogen atom in the morpholine ring can act as a secondary coordination site, potentially leading to bidentate chelation which can enhance the stability of the metal complex. The morpholine moiety is also known to improve the solubility of molecules in various organic solvents, which can be advantageous for catalytic reactions.

  • Pharmacokinetic Properties: In the context of drug development, the morpholine ring is a well-regarded pharmacophore that can improve the metabolic stability and pharmacokinetic profile of a molecule. While not directly related to catalytic activity, this property makes ligands containing this moiety interesting for the synthesis of biologically active compounds.

Potential Catalytic Applications for Novel Pyridine-Morpholine Ligands

Based on the established roles of similar ligands, a novel ligand such as this compound could be hypothetically explored in the following areas:

Palladium-Catalyzed Cross-Coupling Reactions

Pyridine-containing ligands are frequently employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. The ligand's role is to stabilize the palladium(0) active species and to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Hypothetical Catalytic Cycle for a Suzuki-Miyaura Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Ruthenium-Catalyzed Reactions

Ruthenium complexes are versatile catalysts for a wide range of organic transformations, including hydrogenation, transfer hydrogenation, and C-H activation. Pyridine-based ligands are known to form stable and active ruthenium catalysts. The morpholine moiety could potentially influence the solubility and stability of such complexes.

Copper-Catalyzed Reactions

Copper catalysis has gained prominence for various coupling reactions, including C-N and C-O bond formation. Pyridine-containing ligands can modulate the reactivity of the copper center and prevent catalyst deactivation.

Experimental Protocol: A General Approach to Screening a Novel Ligand in a Suzuki-Miyaura Coupling

For researchers interested in exploring the potential of this compound as a ligand, we provide a general protocol for a screening experiment in a Suzuki-Miyaura cross-coupling reaction. This protocol is a starting point and will require optimization.

Objective: To evaluate the efficacy of this compound as a ligand in the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (for GC or HPLC analysis)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (1 mol%) and this compound (2-4 mol%) in a small amount of the reaction solvent.

    • Stir the mixture at room temperature for 15-30 minutes. The color of the solution may change, indicating complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

    • Add the solvent (e.g., 5 mL of a 4:1 mixture of toluene:water).

    • If using an internal standard for quantitative analysis, add it at this stage.

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the identity and purity of the product. The yield can be determined by quantitative analysis using the internal standard.

Data Presentation: Example Screening Table

EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1This compound Pd(OAc)₂K₂CO₃Toluene/H₂O10012To be determined
2PPh₃ (Control)Pd(OAc)₂K₂CO₃Toluene/H₂O10012To be determined
3None (Control)Pd(OAc)₂K₂CO₃Toluene/H₂O10012To be determined

Workflow for Ligand Screening

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Catalyst_Preformation Catalyst Pre-formation (Pd source + Ligand) Reagent_Addition Addition of Reactants (Aryl Halide, Boronic Acid, Base) Catalyst_Preformation->Reagent_Addition Heating_Stirring Heating and Stirring (e.g., 100°C) Reagent_Addition->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating_Stirring->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: A general workflow for screening a novel ligand in a cross-coupling reaction.

Conclusion

While this compound remains an underexplored ligand in organic synthesis, the foundational principles of related pyridine- and morpholine-containing ligands provide a strong basis for its potential investigation. We encourage the research community to explore the catalytic capabilities of this and other novel ligands. Should you generate and publish data on the use of this compound, it would be a valuable contribution to the field.

We trust that this general guide will be a useful resource for your research and development efforts.

Application Note: Comprehensive Characterization of 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 4-(Pyridin-2-yl)morpholine (CAS No. 24255-25-2), a key heterocyclic intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is paramount for drug safety, efficacy, and regulatory compliance. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for robust characterization using orthogonal analytical techniques. This guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of methods and parameters, aligning with established principles of analytical procedure validation as described in ICH Q2(R1).[1][2][3][4]

Introduction to this compound

This compound is a bicyclic heteroaromatic compound incorporating both a pyridine and a morpholine moiety. The pyridine ring offers sites for hydrogen bonding and potential coordination, while the morpholine ring imparts increased solubility and favorable pharmacokinetic properties. These structural features make it a valuable building block in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs).

Given its role as a critical intermediate, a rigorous analytical characterization is non-negotiable. This involves unequivocally confirming its chemical structure, quantifying its purity, identifying potential impurities (residual starting materials, by-products), and assessing its key physicochemical properties. This application note details a multi-technique approach to achieve a complete characterization profile.

Analytical Workflow & Strategy

A robust characterization strategy relies on the application of multiple, independent (orthogonal) analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the material. Our strategy is divided into three core pillars: Structural Confirmation, Purity and Assay, and Physicochemical Properties.

Analytical_Workflow cluster_Pillars Core Characterization Pillars cluster_Techniques Analytical Techniques P1 Pillar 1: Structural Confirmation T1 NMR Spectroscopy (¹H, ¹³C) P1->T1 Identity T2 Mass Spectrometry (LC-MS / ESI-MS) P1->T2 Identity T3 FT-IR Spectroscopy P1->T3 Identity P2 Pillar 2: Purity & Assay T4 RP-HPLC (Purity & Impurity Profile) P2->T4 Quantification T5 GC-MS (Volatile Impurities) P2->T5 Quantification P3 Pillar 3: Physicochemical Properties T6 Melting Point (DSC) P3->T6 Properties T7 Thermal Stability (TGA) P3->T7 Properties Sample Sample: this compound

Caption: High-level workflow for the complete characterization of this compound.

Pillar 1: Structural Confirmation & Identity

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and mass of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

Causality & Rationale: The expected structure has distinct aromatic protons on the pyridine ring and aliphatic protons on the morpholine ring. Their chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR provide a unique fingerprint. ¹³C NMR confirms the number of unique carbon environments. The pattern for a morpholine ring is typically two distinct triplets in the ¹H NMR spectrum, often appearing as "roofing" towards each other.[5]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for signal-to-noise).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

  • Data Processing & Interpretation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum and determine multiplicities.

    • Compare the observed chemical shifts and coupling constants to expected values for the structure.

Table 1: Expected NMR Data for this compound

MoietyProtons (¹H)Expected δ (ppm)MultiplicityCarbons (¹³C)Expected δ (ppm)
PyridineH-6~8.1-8.2ddC-2 (C-N)~158-160
PyridineH-4~7.4-7.5tdC-6~147-149
PyridineH-3~6.6-6.7dC-4~137-138
PyridineH-5~6.5-6.6dddC-3~112-114
Pyridine---C-5~106-108
Morpholine-CH₂-N- (adjacent to Pyridine)~3.8-3.9t-CH₂-N- (adjacent to Pyridine)~45-47
Morpholine-CH₂-O-~3.4-3.5t-CH₂-O-~66-68
Note: Expected shifts are estimates and can vary based on solvent and concentration.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) can determine the exact mass, further increasing confidence.

Causality & Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing molecules like this one. It typically produces a protonated molecular ion [M+H]⁺. The observed mass should correspond to the calculated mass for C₉H₁₂N₂O (164.20 g/mol ).[6] Fragmentation patterns can also provide structural clues consistent with the pyridine and morpholine rings.[7][8]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Infusion/LC Introduction: The sample can be directly infused or injected via an HPLC system.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Scan Range: m/z 50-500.

  • Data Interpretation:

    • Look for the base peak corresponding to the [M+H]⁺ ion (expected m/z ≈ 165.10).

    • For HRMS, the measured exact mass should be within 5 ppm of the calculated exact mass for C₉H₁₃N₂O⁺ (165.1028).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

Causality & Rationale: The spectrum should show characteristic peaks for C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the pyridine ring, and the C-O-C ether stretch of the morpholine ring.[9][10][11] The absence of peaks for other functional groups (e.g., -OH, N-H, C=O) confirms the absence of certain impurities.

Protocol: FT-IR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: An FT-IR spectrometer with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Interpretation: Identify characteristic absorption bands.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeAssociated Moiety
3100-3000Aromatic C-H StretchPyridine
2950-2800Aliphatic C-H StretchMorpholine
~1600, ~1570, ~1470Aromatic C=C & C=N StretchPyridine Ring
~1250Aryl C-N StretchPyridine-N Bond
~1115C-O-C Asymmetric StretchMorpholine Ether

Pillar 2: Purity Assessment & Assay

This pillar focuses on quantifying the amount of this compound (assay) and detecting/quantifying any impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for assessing the purity of non-volatile organic compounds. It separates the main component from related substance impurities based on polarity.

Causality & Rationale: this compound has moderate polarity, making it well-suited for separation on a C18 stationary phase. A mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium formate for good peak shape and MS compatibility) and an organic modifier (acetonitrile or methanol) is used to elute the compounds. The pyridine ring contains a strong chromophore, making UV detection highly sensitive.[12][13][14] Method validation should be performed according to ICH Q2(R1) guidelines.[1][2]

Protocol: RP-HPLC Purity Method

  • Instrumentation: An HPLC or UHPLC system with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Standard: Prepare a stock solution of reference standard at 1.0 mg/mL in 50:50 Water:Acetonitrile (diluent).

    • Sample: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the diluent.

  • System Suitability Test (SST): Before analysis, perform at least five replicate injections of the standard solution. The %RSD for peak area and retention time should be ≤2.0%. This ensures the system is performing adequately, as per USP <621> principles.[15][16][17]

  • Analysis & Calculation:

    • Inject the sample solution.

    • Integrate all peaks.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile starting materials.

Causality & Rationale: Direct analysis of morpholine-containing compounds by GC can be challenging due to their polarity. However, this compound is sufficiently volatile for analysis. A more sensitive approach for trace analysis of morpholine-related impurities involves derivatization (e.g., nitrosation) to create a more volatile and stable derivative, though this is often more applicable to trace analysis in complex matrices rather than bulk substance characterization.[18][19][20][21] For general impurity screening, direct injection is a good starting point.

Protocol: GC-MS Analysis for Volatile Impurities

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: 50 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 35-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Methanol) at ~1-2 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Pillar 3: Physicochemical Characterization

Understanding the thermal properties of a compound is critical for determining its stability, storage conditions, and suitability for formulation processes.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, phase transitions, and purity estimations.

Causality & Rationale: A sharp endothermic peak on the DSC thermogram is characteristic of the melting of a pure crystalline substance.[22] The onset temperature of this peak is taken as the melting point. Broad peaks or multiple transitions can indicate the presence of impurities or polymorphism.

Protocol: DSC for Melting Point Determination

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed pan as the reference.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the onset temperature and peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.[23][24]

Causality & Rationale: TGA reveals the temperature at which the compound begins to decompose. A single, sharp weight loss step indicates a clean decomposition, while multiple steps might suggest the loss of solvates or a more complex degradation pathway. This data is vital for establishing handling and storage limits.

Protocol: TGA for Thermal Stability

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of the baseline tangent and the inflection point tangent of the weight loss curve.

Impurity_ID_Logic Start HPLC detects unknown peak LCMS Perform LC-MS analysis Start->LCMS Mass Obtain Mass of Impurity [M+H]⁺ LCMS->Mass Propose Propose Structure (e.g., unreacted starting material, by-product, degradant) Mass->Propose Confirm Confirm with Reference Standard (if available) Propose->Confirm

Caption: Logic diagram for identifying an unknown impurity using coupled techniques.

Conclusion

The analytical strategy and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining spectroscopic techniques for structural elucidation (NMR, MS, FT-IR), chromatographic methods for purity and assay (HPLC, GC-MS), and thermal analysis for physicochemical properties (DSC, TGA), a complete and reliable profile of the compound can be established. Adherence to these self-validating systems and principles ensures data integrity, which is essential for advancing drug development programs and meeting regulatory expectations.

References

Application Notes and Protocols for Reactions Involving 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinylmorpholine Scaffold

In the landscape of modern medicinal chemistry, the 4-(Pyridin-2-yl)morpholine scaffold has emerged as a privileged structure, frequently incorporated into bioactive molecules to enhance their therapeutic potential.[1][2] The morpholine ring, with its inherent chemical stability and ability to improve pharmacokinetic properties such as aqueous solubility, is a valuable component in drug design.[2] When appended to a pyridine ring, a common heterocycle in pharmaceuticals, the resulting molecule offers multiple reaction sites and opportunities for diversification.

This guide provides a detailed exploration of the experimental setup for key reactions involving this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The protocols herein are presented not merely as a sequence of steps, but with a rationale grounded in the fundamental reactivity of the molecule, empowering the user to adapt and troubleshoot their experimental designs. A significant focus is placed on the application of this compound derivatives as modulators of critical cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3][4][5][6][7][8][9][10][11]

Chemical Properties and Reactivity Profile

This compound (C₉H₁₂N₂O, Molar Mass: 164.20 g/mol ) is a bifunctional molecule featuring a nucleophilic morpholine nitrogen and a pyridine ring with distinct electronic characteristics.

PropertyValueSource
CAS Number 24255-25-2[12][13][14]
Appearance White to off-white solidCommercially available
Storage Store at 2-8°C, protected from light and moisture[12]

The reactivity of this compound is dictated by two primary features:

  • The Morpholine Nitrogen: The secondary amine within the morpholine ring is a potent nucleophile, readily participating in reactions such as N-alkylation and N-acylation. This allows for the straightforward introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

  • The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom.[15][16] This has two major consequences:

    • Reduced Susceptibility to Electrophilic Aromatic Substitution: The ring is deactivated towards attack by electrophiles.[16]

    • Activation towards Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, particularly at the 2- and 4-positions, is susceptible to attack by nucleophiles, especially if a good leaving group is present on the ring.[17] The morpholine substituent at the 2-position will electronically influence the reactivity of the other positions on the pyridine ring.[18][19][20][21]

The interplay of these reactive sites makes this compound a versatile building block for creating diverse chemical libraries.

Core Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for common and impactful reactions involving this compound.

Protocol 1: N-Alkylation of this compound

Rationale: N-alkylation is a fundamental transformation to introduce alkyl groups onto the morpholine nitrogen. This is a crucial step in the synthesis of many bioactive molecules, including inhibitors of the PI3K/Akt signaling pathway, where the N-substituent can modulate potency and selectivity.[22] This protocol utilizes a standard SN2 reaction with an alkyl halide in the presence of a mild base to neutralize the acid generated.

Workflow Diagram:

N_Alkylation_Workflow A Reactant Setup B Base and Reagent Addition A->B Dissolve in Solvent C Reaction B->C Heat to Reflux D Work-up C->D Cool and Filter E Purification D->E Concentrate and Chromatograph F Characterization E->F NMR, MS

Caption: Workflow for the N-alkylation of this compound.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Alkyl Halide (e.g., benzyl bromide)Alkylating Agent
Anhydrous Potassium Carbonate (K₂CO₃)Base
Anhydrous Acetonitrile (CH₃CN)Solvent
Round-bottom flask, magnetic stirrer, reflux condenserGlassware
TLC plates, silica gel, appropriate solventsPurification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approximately 10-15 mL per mmol of the starting material).

  • Addition of Base and Reagent: To the stirred solution, add anhydrous potassium carbonate (2.0 eq.). Subsequently, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Acylation of this compound

Rationale: N-acylation introduces an acyl group to the morpholine nitrogen, forming an amide linkage. This is another common modification in drug discovery to alter the electronic and steric properties of the molecule. The use of an acyl chloride or anhydride in the presence of a base is a standard and efficient method for this transformation.

Workflow Diagram:

N_Acylation_Workflow A Reactant Setup B Reagent Addition A->B Dissolve in Solvent C Reaction B->C Stir at 0°C to RT D Quenching and Extraction C->D Add Water E Purification D->E Separate Layers, Dry, Concentrate F Characterization E->F NMR, MS

Caption: Workflow for the N-acylation of this compound.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Acyl Chloride or Anhydride (e.g., benzoyl chloride)Acylating Agent
Triethylamine (Et₃N) or PyridineBase and/or Solvent
Anhydrous Dichloromethane (DCM)Solvent
Round-bottom flask, magnetic stirrerGlassware
Saturated aqueous sodium bicarbonate (NaHCO₃)Work-up
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)Drying
TLC plates, silica gel, appropriate solventsPurification

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 1-4 hours).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography or recrystallization to obtain the pure N-acylated product.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Rationale: This protocol exemplifies the use of the morpholine moiety as a nucleophile to displace a leaving group on an activated pyridine ring, forming a this compound derivative. This reaction is fundamental in building the core scaffold itself or in elaborating more complex structures. The reaction of a 2-chloropyridine derivative with morpholine is a common and efficient method.[23]

Workflow Diagram:

SNAr_Workflow A Reactant Setup B Reaction A->B Heat to Reflux C Work-up B->C Cool and Concentrate D Purification C->D Partition and Extract E Characterization D->E Dry, Concentrate, and Chromatograph F F E->F NMR, MS

Caption: Workflow for the synthesis of a this compound derivative via SNAr.

Materials:

Reagent/MaterialPurpose
2-Chloro-substituted Pyridine DerivativeElectrophile
MorpholineNucleophile
Potassium Carbonate (K₂CO₃) or another suitable baseBase
Dimethylformamide (DMF) or EthanolSolvent
Round-bottom flask, magnetic stirrer, reflux condenserGlassware
Ethyl acetate, water, brineExtraction
Anhydrous Sodium Sulfate (Na₂SO₄)Drying
TLC plates, silica gel, appropriate solventsPurification

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 2-chloro-substituted pyridine derivative (1.0 eq.), morpholine (1.5-2.0 eq.), and potassium carbonate (2.0 eq.) in a suitable solvent such as DMF or ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time will vary depending on the reactivity of the pyridine derivative (typically 6-24 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Focus: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][10]

Signaling Pathway Diagram:

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Survival Cell Survival mTORC1->Survival Inhibitor Pyridinylmorpholine Inhibitors Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridinylmorpholine derivatives.

Derivatives of this compound have been extensively investigated as inhibitors of PI3K and/or mTOR kinases.[4][5][7][24] The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase active site, a key interaction for potent inhibition.[7][25] The pyridine ring can be further functionalized to enhance selectivity and cell-based activity. The protocols described above for N-alkylation and N-acylation are directly applicable to the synthesis of libraries of these inhibitors for SAR studies.

Conclusion

This compound is a high-value scaffold in contemporary chemical and pharmaceutical research. Its predictable reactivity at both the morpholine nitrogen and the pyridine ring allows for the systematic development of novel molecular entities. The protocols and insights provided in this guide are intended to facilitate the efficient and rational use of this building block, particularly in the pursuit of targeted therapeutics for diseases driven by aberrant cell signaling.

References

Application Notes and Protocols: 4-(Pyridin-2-yl)morpholine as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridinyl-Morpholine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and recognized for its ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[1][2] Similarly, the morpholine moiety is a privileged pharmacophore, frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[3][4] The combination of these two motifs in a single building block, 4-(Pyridin-2-yl)morpholine , creates a versatile and highly valuable scaffold for the construction of combinatorial libraries aimed at discovering novel therapeutic agents.

This guide provides a comprehensive overview of this compound, including its synthesis, key reactivity, and detailed protocols for its application in diversity-oriented synthesis (DOS). The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of a building block is critical for its effective use in library synthesis.

PropertyValueSource
CAS Number 24255-25-2[5]
Molecular Formula C₉H₁₂N₂O[5]
Molecular Weight 164.20 g/mol [5]
Topological Polar Surface Area (TPSA) 25.36 Ų[5]
LogP (calculated) 0.9182[5]
Hydrogen Bond Acceptors 3[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 1[5]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heteroaromatic chemistry and proceeds through a well-understood addition-elimination mechanism.[6] The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7] The presence of a good leaving group, such as a halide, at the 2-position facilitates this transformation.

The following protocol is adapted from established procedures for the synthesis of analogous heteroaryl morpholines and is optimized for clarity and reproducibility.[8]

Protocol 1: Synthesis of this compound via SNAr

This protocol details the reaction of 2-chloropyridine with morpholine.

  • Reagents: 2-Chloropyridine is chosen as the electrophile due to its commercial availability and the moderate reactivity of the chloride leaving group. Morpholine is a potent secondary amine nucleophile.

  • Base: Triethylamine (TEA) is used as a mild, non-nucleophilic organic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions, as it effectively solvates the intermediate Meisenheimer complex, thereby lowering the activation energy.[9]

  • Temperature: Elevated temperature is often required to overcome the activation barrier associated with the temporary disruption of the pyridine's aromaticity during the formation of the intermediate complex.[6]

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and by-products.

  • 2-Chloropyridine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloropyridine (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.5 M).

  • Add morpholine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of EtOAc:hexane as eluent) until the 2-chloropyridine spot is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Yield: 75-85%

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • 1H NMR (CDCl₃): Spectral data should be consistent with the structure, showing characteristic peaks for the pyridine and morpholine protons.

  • 13C NMR (CDCl₃): Will confirm the carbon framework of the molecule.

  • Mass Spectrometry (ESI-MS): m/z = 165.1 [M+H]⁺.

Application in Combinatorial Chemistry: Diversity-Oriented Synthesis (DOS)

This compound is an ideal building block for Diversity-Oriented Synthesis (DOS), a strategy that aims to efficiently generate libraries of structurally diverse small molecules.[10] Its structure contains multiple points for diversification: the pyridine ring can be further functionalized, and the core structure can participate in multi-component reactions (MCRs).

The following section outlines a strategy for using this compound in a library synthesis targeting kinase inhibitors, a class of drugs where the pyridinyl-morpholine scaffold is prevalent.[7][10][11] This workflow utilizes a powerful MCR, the Ugi four-component reaction (Ugi-4CR), to rapidly generate molecular complexity.[12]

Workflow for a DOS Library of Potential Kinase Inhibitors

This workflow illustrates how to leverage the this compound scaffold to create a diverse library of drug-like molecules.

G cluster_0 Phase 1: Scaffold Functionalization cluster_1 Phase 2: Diversity-Oriented Synthesis via Ugi-4CR cluster_2 Phase 3: Post-Condensation Modification (Optional) start This compound step1 Formylation or Acylation (e.g., Vilsmeier-Haack) start->step1 Introduce Carbonyl product1 4-(Morpholinopyridin-X-yl)carboxaldehyde or Ketone (Component A) step1->product1 compA Component A (from Phase 1) product1->compA Input for MCR ugi_reaction Ugi Four-Component Reaction (Ugi-4CR) compA->ugi_reaction compB Component B (Amine Library, R¹-NH₂) compB->ugi_reaction compC Component C (Isocyanide Library, R²-NC) compC->ugi_reaction compD Component D (Carboxylic Acid Library, R³-COOH) compD->ugi_reaction library Diverse Library of α-Acylamino Amide Products ugi_reaction->library One-Pot Reaction library_in Ugi Product Library library->library_in Input for Modification step3 Cyclization, Deprotection, or Further Functionalization library_in->step3 final_library Final Screen-Ready Compound Library step3->final_library

Caption: A three-phase workflow for generating a diverse chemical library using this compound as the core scaffold.

Protocol 2: Ugi Four-Component Reaction for Library Synthesis

This protocol describes the parallel synthesis of a small library using the aldehyde-functionalized pyridinyl-morpholine scaffold.

  • Multi-Component Reaction (MCR): The Ugi-4CR is chosen for its exceptional ability to generate high levels of molecular complexity and diversity in a single, atom-economical step. It combines four different building blocks, allowing for a combinatorial explosion of products from a limited set of starting materials.[13][14]

  • Solvent: Methanol is a common and effective solvent for the Ugi reaction, as it readily dissolves the various components and facilitates the reaction mechanism.

  • Reaction Conditions: The reaction is typically performed at room temperature, making it highly amenable to high-throughput parallel synthesis formats (e.g., in 96-well plates).

  • Library Generation: By varying the amine (R¹-NH₂), isocyanide (R²-NC), and carboxylic acid (R³-COOH) components across a reaction plate, a diverse library can be rapidly assembled around the core pyridinyl-morpholine scaffold.

  • Component A: Aldehyde-functionalized this compound (prepared in a prior step, 1.0 equiv)

  • Component B Library: A diverse set of primary amines (e.g., benzylamine, aniline derivatives, aliphatic amines) (1.0 equiv each)

  • Component C Library: A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide) (1.0 equiv each)

  • Component D Library: A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid derivatives, functionalized aliphatic acids) (1.0 equiv each)

  • Anhydrous Methanol (MeOH)

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler or multichannel pipette

  • Shaker or vortex mixer

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

  • Prepare stock solutions of Component A and all library components (B, C, and D) in anhydrous methanol.

  • Using a liquid handler or pipette, dispense the stock solution of Component A into each well of the reaction block.

  • Dispense one unique amine from the Component B library into each corresponding well.

  • Dispense one unique carboxylic acid from the Component D library into each corresponding well.

  • Initiate the reactions by dispensing one unique isocyanide from the Component C library into each well.

  • Seal the reaction block and shake at room temperature for 24-48 hours.

  • After the reaction period, unseal the block.

  • Take a small aliquot from each well for analysis by HPLC-MS to confirm product formation and assess purity.

  • The remaining solution in each well represents a unique member of the synthesized library, ready for solvent evaporation and subsequent biological screening.

Conclusion

This compound is a powerful and strategic building block for combinatorial chemistry and drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution makes it readily accessible. The inherent physicochemical properties of the pyridine and morpholine rings, combined with the potential for diversification, make it an ideal starting point for the construction of high-quality compound libraries. The application of modern synthetic strategies, such as multi-component reactions, allows researchers to efficiently explore vast areas of chemical space, significantly accelerating the discovery of novel, biologically active molecules.

References

Application Note: Structural Elucidation of 4-(Pyridin-2-yl)morpholine using High-Resolution NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyridin-2-yl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The morpholine moiety is a privileged scaffold, often incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and target-binding affinity.[1] The pyridine ring, a common feature in many pharmaceuticals, provides a key site for molecular interactions. As such, the unambiguous structural characterization of novel derivatives like this compound is a critical step in the drug development pipeline.

This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We present comprehensive, step-by-step protocols for sample preparation, data acquisition, and processing. While experimental spectra for this specific compound are not publicly available, this guide utilizes predicted spectral data based on extensive analysis of structurally related N-aryl morpholines and substituted pyridines to provide a robust framework for researchers.

Predicted Spectral Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and HRMS data for this compound. These predictions are founded on established principles of NMR and MS, and analysis of empirical data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃ at 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15d1HH-6' (Pyridine)
~7.50t1HH-4' (Pyridine)
~6.65d1HH-3' (Pyridine)
~6.60t1HH-5' (Pyridine)
~3.85t4HH-2, H-6 (Morpholine, -O-CH₂)
~3.50t4HH-3, H-5 (Morpholine, -N-CH₂)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃ at 100 MHz

Chemical Shift (δ) ppmAssignment
~158.5C-2' (Pyridine)
~148.0C-6' (Pyridine)
~137.5C-4' (Pyridine)
~113.0C-5' (Pyridine)
~106.5C-3' (Pyridine)
~67.0C-2, C-6 (Morpholine, -O-CH₂)
~45.5C-3, C-5 (Morpholine, -N-CH₂)

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺165.1028
[M+Na]⁺187.0847

Experimental Protocols

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the acquisition of ¹H and ¹³C NMR spectra. The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is recommended for its ability to dissolve a wide range of organic compounds and its convenient residual proton signal for referencing.[2]

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of CDCl₃ to the vial.

  • Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube, ensuring the solution is free of any particulate matter.

  • Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

B. NMR Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

C. Data Processing

  • Software: Utilize NMR data processing software such as Mnova or TopSpin.[3][4]

  • Fourier Transform: Apply a Fourier transform to the raw Free Induction Decay (FID) data.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm or the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing (Mnova) weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acq_h1 Acquire ¹H Spectrum lock_shim->acq_h1 acq_c13 Acquire ¹³C Spectrum lock_shim->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference analyze Peak Picking & Integration reference->analyze

Caption: Workflow for NMR analysis of this compound.

II. High-Resolution Mass Spectrometry (HRMS)

This protocol describes the use of Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for accurate mass determination. ESI is a soft ionization technique well-suited for nitrogen-containing heterocyclic compounds, as it typically produces protonated molecular ions ([M+H]⁺) with minimal fragmentation.[5] The Q-TOF analyzer provides high mass accuracy, enabling the determination of the elemental composition.[6][7]

A. Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

B. HRMS Data Acquisition

  • Instrumentation: Utilize an ESI-Q-TOF mass spectrometer.

  • Ionization Mode: Set the instrument to positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Typical):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min

    • Drying Gas Temperature: 180-220 °C

    • Mass Range: m/z 50-500

  • Calibration: Calibrate the mass spectrometer using a suitable reference standard immediately before or during the analysis to ensure high mass accuracy.

C. Data Analysis

  • Molecular Ion Identification: Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

  • Elemental Composition: Use the instrument's software to calculate the elemental composition of the observed ions based on their accurate mass-to-charge ratios. Compare the calculated exact mass with the measured mass to confirm the molecular formula. The mass accuracy should ideally be below 5 ppm.

  • Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform a tandem MS (MS/MS) experiment. Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide valuable information about the connectivity of the molecule.

HRMS Analysis Workflow

HRMS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-Q-TOF) cluster_proc_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in ACN/H₂O + 0.1% FA stock->dilute infuse Direct Infusion (5-10 µL/min) dilute->infuse ionize Positive ESI Mode infuse->ionize acquire Acquire Mass Spectrum (m/z 50-500) ionize->acquire find_ion Identify [M+H]⁺ acquire->find_ion calc_formula Calculate Elemental Composition find_ion->calc_formula msms Perform MS/MS (Optional) find_ion->msms

Caption: Workflow for HRMS analysis of this compound.

Conclusion

This application note provides a comprehensive set of protocols for the structural analysis of this compound using NMR and HRMS. By following these detailed methodologies, researchers in pharmaceutical and chemical sciences can confidently characterize this and structurally related compounds. The combination of ¹H and ¹³C NMR provides detailed information about the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition with high accuracy. Together, these techniques offer a powerful and indispensable toolkit for the unambiguous structural elucidation of novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 4-(Pyridin-2-yl)morpholine, a crucial building block in pharmaceutical and materials science. We address common challenges encountered during synthesis, offering solutions grounded in mechanistic principles and validated experimental practices.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The primary methods for synthesizing this compound involve the coupling of a 2-halopyridine (typically 2-chloro- or 2-bromopyridine) with morpholine. The three most prevalent and well-documented strategies are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the most reliable and high-yielding method, utilizing a palladium catalyst and a specialized ligand to facilitate C-N bond formation.

  • Copper-Catalyzed Ullmann Condensation: A classical method that uses a copper catalyst, often in the presence of a base and at higher temperatures. It can be a cost-effective alternative to palladium-based methods.

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the direct reaction of a highly activated 2-halopyridine with morpholine, typically under high temperature or pressure and without a metal catalyst. The pyridine ring's electron-withdrawing nature facilitates this substitution.

Q2: I am on a tight budget. Which method is the most cost-effective?

For budget-conscious projects, Nucleophilic Aromatic Substitution (SNAr) is typically the most economical choice as it avoids the cost of metal catalysts (palladium, copper) and expensive ligands. However, it often requires harsher reaction conditions (e.g., higher temperatures, longer reaction times) and may result in lower yields compared to catalyzed methods. The Ullmann condensation offers a middle ground, using a less expensive copper catalyst.

Q3: My reaction is not reaching completion. What is the first thing I should check?

Regardless of the method, the first step in troubleshooting an incomplete reaction is to rigorously verify the quality and purity of your starting materials and reagents.

  • Morpholine: Morpholine is hygroscopic and can absorb water and carbon dioxide from the air, forming a carbonate salt that is unreactive. Ensure it is freshly distilled or from a recently opened bottle.

  • 2-Halopyridine: Check for degradation.

  • Base: Ensure the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is dry. For moisture-sensitive reactions like the Buchwald-Hartwig amination, it should be freshly opened or dried in an oven.

  • Solvent: Use anhydrous solvent, as water can deactivate catalysts and bases.

Part 2: Troubleshooting Guide by Synthetic Method

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting Workflow: General Approach

Below is a generalized workflow for diagnosing a failed or low-yielding reaction.

G cluster_results Analysis Results cluster_solutions Potential Solutions Start Reaction Underperforming (Low Yield / No Product) Check_Reagents Verify Reagent Purity & Integrity (Halopyridine, Morpholine, Base, Solvent) Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) Check_Conditions->Analysis Conditions Correct SM_Present Starting Material Unchanged Analysis->SM_Present Side_Products Side Products Detected Analysis->Side_Products Product_Degradation Product Present but Degraded Analysis->Product_Degradation Sol_Catalyst Increase Catalyst/Ligand Loading Screen Different Ligands/Metals SM_Present->Sol_Catalyst Sol_Base Change Base Ensure Anhydrous Conditions SM_Present->Sol_Base Sol_Temp Optimize Temperature (Increase for SM, Decrease for Degradation) SM_Present->Sol_Temp Side_Products->Sol_Temp Sol_Purification Modify Workup/Purification (e.g., Acid Wash, Recrystallization) Side_Products->Sol_Purification Product_Degradation->Sol_Temp Product_Degradation->Sol_Purification

Caption: General troubleshooting workflow for C-N coupling reactions.

Method 1: Buchwald-Hartwig Amination

Problem 1: Low to no product formation.

  • Probable Cause A: Catalyst/Ligand Inactivity. The palladium catalyst (e.g., Pd₂(dba)₃) may have degraded, or the phosphine ligand (e.g., Xantphos, BINAP) may have oxidized. This catalytic cycle is highly sensitive to oxygen.

  • Probable Cause B: Incorrect Base. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base often used here. However, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and sometimes give cleaner reactions. The choice of base is highly dependent on the ligand used.

  • Solution B: If using a weaker base like K₂CO₃, the reaction may be too slow. Switch to a stronger base like NaOtBu or Cs₂CO₃. Conversely, if side reactions are an issue, consider a weaker base.

Problem 2: Formation of a dark black precipitate (Palladium black).

  • Probable Cause: Catalyst Decomposition. This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, halting the catalytic cycle. This is often caused by temperatures being too high or an inefficient ligand that does not sufficiently stabilize the catalytic species.

  • Solution: Reduce the reaction temperature. Screen a different, more sterically hindered, or electron-rich phosphine ligand that can better stabilize the palladium center throughout the catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Ar-X PdII_Complex L_n(Ar)Pd(II)-X OA->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord + HNR₂ PdII_Amine [L_n(Ar)Pd(II)-NHR₂]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_n(Ar)Pd(II)-NR₂ Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regenerates Catalyst Product Ar-NR₂ RE->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Problem 1: Reaction is extremely slow or does not proceed.

  • Probable Cause A: Insufficient Activation of the Pyridine Ring. SNAr requires the aromatic ring to be sufficiently electron-poor to be attacked by the nucleophile (morpholine). While the pyridine nitrogen helps, the reaction often requires forcing conditions.

  • Solution A: Increase the reaction temperature significantly, often to the reflux temperature of the solvent (e.g., DMSO, NMP) or even higher using a sealed vessel for microwave chemistry. Using a polar aprotic solvent is crucial to stabilize the charged intermediate (Meisenheimer complex).

  • Probable Cause B: Halide Reactivity. The reactivity order for the leaving group in SNAr is F > Cl > Br > I. If you are using 2-bromopyridine and the reaction is slow, switching to 2-chloropyridine or 2-fluoropyridine (if available) will increase the reaction rate.

  • Solution B: Switch to a more reactive 2-halopyridine. If this is not possible, the addition of a phase-transfer catalyst (e.g., TBAB) can sometimes improve reaction rates in a biphasic system.

Problem 2: Product is difficult to purify from the high-boiling solvent (DMSO, NMP).

  • Probable Cause: Solvent Properties. High-boiling polar aprotic solvents are excellent for the reaction but challenging to remove.

  • Solution: After the reaction is complete, cool the mixture and dilute it with a large volume of water. The desired product, being organic, will often precipitate or can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The high-boiling solvent will remain in the aqueous phase. Follow with an acid-base extraction for further purification: extract the organic layer with aqueous HCl to protonate the product, moving it to the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure product.

Part 3: Experimental Protocols & Data

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is adapted from methodologies that prioritize high yield and purity.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and Sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with Argon three times.

  • Reagent Addition: Under a positive flow of Argon, add anhydrous toluene, 2-bromopyridine (1.0 eq), and morpholine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Comparative Data for Reaction Conditions
MethodCatalyst/ConditionsSolventTemp (°C)Typical YieldReference
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos, NaOtBuToluene11085-95%
Ullmann CuI / L-proline, K₂CO₃DMSO12060-80%-
SNAr None (neat or base catalyst)DMSO15050-75%

Part 4: References

  • Title: A General System for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides Source: Angewandte Chemie International Edition, 2008 URL: --INVALID-LINK--

  • Title: Process for preparing 4-(2-pyridyl)morpholine Source: US Patent US8624021B2, 2014 URL: --INVALID-LINK--

  • Title: A practical synthesis of this compound Source: Organic Preparations and Procedures International, 2007 URL: --INVALID-LINK--

Common side reactions in the synthesis of 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable heterocyclic compound.

Introduction to Synthetic Strategies

The formation of the C-N bond between the pyridine ring and morpholine is typically achieved through one of three primary methods: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, or Copper-Catalyzed Ullmann Condensation. The choice of method often depends on the available starting materials (e.g., 2-fluoro-, 2-chloro-, or 2-bromopyridine), desired reaction conditions, and scale. Each pathway, however, presents a unique set of challenges and potential side reactions that can impact yield and purity. This guide will provide a detailed exploration of these challenges and their solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect Halopyridine Reactivity (SNAr): The reactivity of halopyridines in SNAr follows the order F > Cl > Br > I.[1] Using a less reactive halide (e.g., chloro instead of fluoro) may result in a sluggish or incomplete reaction.- If possible, use 2-fluoropyridine as the starting material for SNAr reactions to ensure a higher reaction rate. - For less reactive halides like 2-chloropyridine or 2-bromopyridine, consider switching to a metal-catalyzed method like Buchwald-Hartwig or Ullmann coupling.
2. Inactive Catalyst (Buchwald-Hartwig/Ullmann): The palladium or copper catalyst may be oxidized or of poor quality. The formation of palladium black is a visual indicator of catalyst decomposition.- Use a fresh, high-purity catalyst. For Buchwald-Hartwig, consider using a pre-catalyst for more reliable results. - For Ullmann reactions, use a high-purity copper(I) salt (e.g., CuI).[2] - Ensure all reagents and solvents are anhydrous and properly degassed to remove oxygen.
3. Inappropriate Ligand (Buchwald-Hartwig): The choice of phosphine ligand is critical and substrate-dependent. An unsuitable ligand can lead to slow reaction rates or catalyst deactivation.- For couplings with morpholine, bulky, electron-rich ligands such as RuPhos, BrettPhos, or Xantphos have shown good performance.[3][4]
Formation of Side Products 1. Hydrodehalogenation: The pyridine starting material is reduced, replacing the halogen with a hydrogen atom. This is a common side reaction in Buchwald-Hartwig amination.[5][6]- Use bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, BippyPhos) which can promote reductive elimination over competing side reactions like β-hydride elimination.[5][6] - A bimetallic palladium-copper nanocatalyst has been shown to suppress hydrodehalogenation by promoting the amination pathway.[7][8][9]
2. Dimerization of Starting Material: Homocoupling of the 2-halopyridine can lead to the formation of 2,2'-bipyridine, particularly in Ullmann and sometimes in palladium-catalyzed reactions.[10]- In Ullmann reactions, ensure the reaction is not overheated and that the copper catalyst is of high quality. - For palladium-catalyzed reactions, the choice of ligand can influence the extent of homocoupling.
3. Formation of 2-Pyridone: Hydrolysis of the 2-halopyridine starting material under basic conditions can form 2-pyridone.[11][12]- Ensure strictly anhydrous reaction conditions. Use dry solvents and reagents.
4. Formation of Pyridine-N-oxide: Oxidation of the pyridine nitrogen can occur, especially if the reaction is exposed to air at high temperatures or in the presence of oxidizing agents.[13][14]- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Difficult Purification 1. Co-elution of Product and Starting Material: The product, this compound, may have a similar polarity to the unreacted 2-halopyridine.- Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. - Use a shallow gradient during column chromatography to improve separation.
2. Peak Tailing on Silica Gel: The basic nitrogen of the morpholine and pyridine moieties can interact with the acidic silanol groups on silica gel, leading to poor peak shape and low recovery.- Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia in methanol to the eluent for column chromatography.[15][16]
3. Removal of Excess Morpholine: As a relatively high-boiling point liquid, removing excess morpholine can be challenging.- Perform an acidic wash (e.g., with 1M HCl) during the workup to convert the excess morpholine into its water-soluble hydrochloride salt, which can then be easily removed in the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally preferred for the synthesis of this compound?

The choice of method depends on several factors.

  • SNAr is often the most straightforward and cost-effective method if 2-fluoropyridine is readily available, as it avoids the need for expensive metal catalysts and ligands.

  • Buchwald-Hartwig amination is a highly versatile and generally high-yielding method that works well with 2-chloro- and 2-bromopyridines. It often proceeds under milder conditions than Ullmann coupling.[17]

  • Ullmann condensation is a classic method but typically requires higher temperatures and can be more sensitive to reaction conditions.[18]

Q2: My Buchwald-Hartwig reaction is sluggish. What can I do to improve the reaction rate?

Several factors can influence the reaction rate:

  • Catalyst and Ligand: Ensure you are using an appropriate palladium precursor and a suitable bulky, electron-rich phosphine ligand.

  • Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and handled under inert conditions.

  • Temperature: While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig aminations require heating (typically 80-110 °C). A gradual increase in temperature may improve the reaction rate, but be mindful of potential catalyst decomposition at excessively high temperatures.

  • Solvent: The solvent must be anhydrous and thoroughly degassed. Toluene and dioxane are common choices.

Q3: How can I detect the formation of the 2,2'-bipyridine byproduct in my reaction mixture?

The formation of 2,2'-bipyridine can be monitored by TLC, where it will appear as a distinct spot. For confirmation, 1H NMR spectroscopy is a powerful tool. The 1H NMR spectrum of 2,2'-bipyridine in CDCl3 shows four sets of resonances: δ 8.70 (d), 8.41 (d), 7.83 (ddd), and 7.32 (ddd) ppm.[2][19][20]

Q4: Can morpholine degrade under the reaction conditions?

Morpholine is generally a stable secondary amine. However, under very harsh basic conditions and high temperatures, degradation can occur, though it is less common than side reactions involving the pyridine starting material or the catalyst. The ether linkage in morpholine makes its nitrogen less nucleophilic and less basic than piperidine, which contributes to its stability.[6][7][20]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is based on established procedures for the palladium-catalyzed amination of heteroaryl halides.[21][22][23]

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents 1. Add Pd catalyst, ligand, and base to an oven-dried Schlenk flask. prep_inert 2. Evacuate and backfill with inert gas (e.g., Argon) three times. prep_reagents->prep_inert prep_solvent 3. Add anhydrous solvent (e.g., toluene) via syringe. prep_inert->prep_solvent add_sm 4. Add 2-bromopyridine and morpholine to the mixture. prep_solvent->add_sm heat 5. Heat the reaction to 80-110 °C with vigorous stirring. add_sm->heat monitor 6. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 7. Cool the reaction to room temperature. monitor->cool dilute 8. Dilute with an organic solvent (e.g., ethyl acetate). cool->dilute wash 9. Wash with water and brine. dilute->wash dry 10. Dry the organic layer and concentrate under reduced pressure. wash->dry purify 11. Purify the crude product by flash column chromatography. dry->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., BINAP or a bulky biarylphosphine ligand, 2-5 mol%), and sodium tert-butoxide (1.4-2.0 equivalents).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Add 2-bromopyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Place the sealed tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine

This protocol is based on general procedures for SNAr reactions with heteroaryl chlorides.[1][24]

Procedure:

  • In a sealed tube, combine 2-chloropyridine (1.0 equivalent), morpholine (2.0-3.0 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Add a polar aprotic solvent such as DMSO or DMF.

  • Seal the tube and heat the reaction mixture to 100-150 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights and Side Reactions

Understanding the reaction mechanisms is key to effective troubleshooting.

Buchwald-Hartwig Catalytic Cycle and Hydrodehalogenation Side Reaction

G Pd0 Pd(0)L OA_complex Ar-Pd(II)-X(L) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NHR₂]⁺(L) OA_complex->Amine_complex + Amine - X⁻ Amido_complex Ar-Pd(II)-NR₂(L) Amine_complex->Amido_complex - Base-H⁺ Amido_complex->Pd0 Reductive Elimination (+ Ar-NR₂) Beta_hydride β-Hydride Elimination Amido_complex->Beta_hydride Side Reaction Hydrodehalogenation Ar-H (Side Product) Beta_hydride->Hydrodehalogenation

Caption: Buchwald-Hartwig Cycle and a Key Side Reaction.

The desired catalytic cycle involves oxidative addition of the 2-halopyridine to the Pd(0) catalyst, coordination and deprotonation of morpholine to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. A common side reaction is hydrodehalogenation, which can occur via β-hydride elimination from the palladium-amido intermediate, leading to the formation of pyridine instead of the desired product.[17][25] The use of bulky ligands can sterically hinder this side reaction and favor the desired reductive elimination pathway.

References

Technical Support Center: Purification of Crude 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-(Pyridin-2-yl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical protocols for obtaining high-purity material. The basic nature of both the pyridine and morpholine rings presents unique challenges, particularly during chromatographic purification, which this guide will address in detail.

Diagram: General Purification Strategy Workflow

The selection of an appropriate purification technique is paramount and depends on the nature of the impurities and the scale of the experiment. The following workflow provides a general decision-making framework.

Purification_Workflow cluster_start Initial Assessment cluster_techniques Purification Techniques cluster_analysis Final Analysis start Crude this compound (Assess by TLC/¹H NMR) recryst Recrystallization start->recryst   Crude material is solid   High concentration of target   Impurities have different solubility chrom Column Chromatography start->chrom   Complex mixture   Polar impurities   Similar Rf values ab_ext Acid-Base Extraction start->ab_ext   Presence of neutral   or acidic impurities distill Distillation (High Temp/Vacuum) start->distill   Liquid impurities with   different boiling points   (Limited use) end_product Purified Product recryst->end_product chrom->end_product ab_ext->end_product distill->end_product analysis Assess Purity (HPLC, NMR, GC-MS) end_product->analysis

Caption: A decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs) - General Issues

Q1: My crude this compound is a dark oil/solid. What causes the discoloration?

A1: Discoloration in crude pyridine derivatives is common and often arises from minor impurities or degradation products formed during the synthesis or work-up.[1] These can be highly conjugated, colored species. A properly executed purification protocol, such as column chromatography or recrystallization, will typically remove these impurities to yield a colorless or pale-yellow product.

Q2: What are the most common impurities I should expect from a typical synthesis?

A2: The impurities depend heavily on the synthetic route. A common synthesis involves the reaction of 2-chloropyridine with morpholine. Potential impurities in this case would include:

  • Unreacted starting materials: Residual 2-chloropyridine or morpholine.

  • Side-products: Dipyridyl species or products from undesired side reactions.

  • Solvent and Reagents: Residual high-boiling solvents or non-volatile reagents.

Analytical techniques like GC-MS or NMR are essential for identifying the specific nature of contaminants in your crude material.[1]

Q3: How should I properly store purified this compound?

A3: Like many pyridine derivatives, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Anhydrous, purified material should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light to prevent degradation.[1]

Troubleshooting Guide: Column Chromatography

Column chromatography is the most powerful and common technique for purifying this compound. However, its basic nature can cause significant issues.

Q4: Why does my compound streak or "tail" badly on a silica gel column?

A4: This is the most frequently encountered problem. The basic nitrogen atoms in both the pyridine and morpholine rings interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This strong, non-specific binding leads to poor peak shape (tailing), reduced separation efficiency, and potentially low recovery of your product.

Q5: How can I prevent peak tailing and improve my chromatographic separation?

A5: The solution is to suppress the acidic nature of the stationary phase by adding a basic modifier to your mobile phase (eluent).[2][3]

  • Add Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your target compound to elute with a much-improved peak shape.[2]

  • Use an Ammonia/Methanol Solution: Alternatively, adding a small percentage of a 7N ammonia in methanol solution to your mobile phase can achieve the same effect.

  • Use a Different Stationary Phase: In some cases, switching to a less acidic stationary phase like alumina (basic or neutral) or a deactivated (end-capped) silica gel may be beneficial.[3]

Q6: What is a good starting mobile phase for purifying this compound on silica gel?

A6: this compound is a moderately polar compound. A good starting point for eluent selection, determined by Thin Layer Chromatography (TLC), is a mixture of a non-polar and a polar solvent.

  • Recommended Systems: Start with gradients of Ethyl Acetate in Hexanes or Dichloromethane in Methanol.

  • TLC Goal: Aim for an Rf (retention factor) of approximately 0.2-0.4 for your target compound on the TLC plate, ensuring you have added your basic modifier (e.g., 1% Et₃N) to the TLC development chamber.[2]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for purifying approximately 1 gram of crude material.

  • Eluent Selection: Develop a suitable eluent system using TLC. A common system is Ethyl Acetate/Hexanes with 1% triethylamine. Find a ratio that gives your product an Rf of ~0.3.

  • Column Packing:

    • Select an appropriately sized column. For 1g of crude material, a 40g silica cartridge or a glass column with a ~4 cm diameter is suitable.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure to pack the bed, avoiding air bubbles. Allow the silica to settle into a stable bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column without disturbing the packed bed.

    • Apply positive pressure (flash chromatography) and begin collecting fractions.

    • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]

Troubleshooting Guide: Acid-Base Extraction

This technique is excellent for removing neutral or acidic impurities from your basic target compound.[4]

Q7: How does an acid-base extraction work for purifying this compound?

A7: The principle relies on changing the solubility of the compound.[4]

  • Your crude mixture is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • This organic solution is washed with an aqueous acid (e.g., 1M HCl).

  • The basic nitrogen on the pyridine ring is protonated by the acid, forming a hydrochloride salt.

  • This salt is ionic and therefore highly soluble in the aqueous layer, while neutral or acidic impurities remain in the organic layer.[5]

  • The layers are separated. The aqueous layer now contains your purified compound as a salt.

Q8: I've extracted my compound into the aqueous acid. How do I get it back?

A8: This process is called a "back-extraction".[6]

  • Cool the acidic aqueous layer in an ice bath.

  • Slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) until the solution is basic (confirm with pH paper, pH > 9). This neutralizes the hydrochloride salt, regenerating the neutral, organic-soluble this compound.

  • Extract the aqueous layer multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry with a drying agent (like anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover the purified product.

Q9: Why is my recovery low after an acid-base extraction?

A9: There are several potential causes:

  • Incomplete Protonation: If the acid wash is not acidic enough, some of your compound will remain in the organic layer. Ensure the aqueous layer is acidic (pH < 2) after the wash.[7]

  • Incomplete Neutralization: During back-extraction, if you do not add enough base to make the solution sufficiently basic, your compound will remain in its salt form and will not be extracted back into the organic layer.

  • Insufficient Extractions: A single extraction is often not enough. Perform at least 2-3 extractions at each step (acid wash and back-extraction) to ensure complete transfer between layers.[6]

Troubleshooting Guide: Recrystallization

Q10: What is a good solvent for recrystallizing this compound?

A10: Finding the ideal solvent requires small-scale testing. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.[8] For morpholine and pyridine derivatives, consider solvents like:

  • Ethanol or Isopropanol[9]

  • Ethyl Acetate

  • Acetonitrile

  • Mixtures, such as Ethanol/Water or Ethyl Acetate/Hexanes.

Data Table: Solvent Properties for Recrystallization Screening
SolventBoiling Point (°C)PolarityNotes
Isopropanol82.6Polar ProticGood general choice for moderately polar compounds.
Ethanol78.4Polar ProticSimilar to isopropanol; often used for pyridine derivatives.[9]
Ethyl Acetate77.1Polar AproticGood for compounds of moderate polarity.
Acetonitrile81.6Polar AproticCan be effective, but test solubility carefully.
Toluene110.6Non-polarMay be useful as an anti-solvent in a two-solvent system.
Hexanes69.0Non-polarLikely too non-polar to be a primary solvent, but excellent as an anti-solvent.

Diagram: Troubleshooting Chromatography Issues

This decision tree can help diagnose and solve common problems during column chromatography.

Chromatography_Troubleshooting cluster_problems Observed Issues cluster_solutions Potential Solutions start Problem with Chromatography tailing Product is Tailing / Streaking start->tailing no_sep Poor or No Separation (Co-elution) start->no_sep no_elution Product Won't Elute start->no_elution add_base Add 0.5-2% Et₃N or NH₃ to mobile phase tailing->add_base Cause: Basic compound on acidic silica change_sp Switch to Alumina or deactivated silica tailing->change_sp Alternative Cause change_mp Decrease mobile phase polarity (e.g., less Ethyl Acetate) no_sep->change_mp Cause: Eluent too strong (High Rf) increase_mp Increase mobile phase polarity (e.g., more Ethyl Acetate/Methanol) no_elution->increase_mp Cause: Eluent too weak (Low Rf)

Caption: A troubleshooting tree for chromatography of basic amines.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Pyridin-2-yl)morpholine. This document is designed for researchers, medicinal chemists, and formulation scientists who may encounter solubility challenges with this versatile heterocyclic building block. As a compound featuring both a basic pyridine moiety and a polar morpholine ring, its behavior in various solvent systems can be nuanced. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you navigate these challenges effectively.

Section 1: Understanding the Physicochemical Roots of Solubility Issues

Before troubleshooting, it is crucial to understand the inherent properties of this compound that govern its solubility.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

The solubility of this compound is a direct consequence of its molecular structure, which dictates its polarity, lipophilicity, and acid-base properties. The key parameters are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for SolubilitySource
Molecular Formula C₉H₁₂N₂O-[1][2]
Molecular Weight 164.20 g/mol Low molecular weight generally favors solubility.[1]
cLogP 0.9182A positive LogP indicates a slight preference for non-polar environments, suggesting that while it has polar features, it is not highly hydrophilic. This value predicts moderate lipophilicity.[1]
Topological Polar Surface Area (TPSA) 25.36 ŲThis relatively low TPSA suggests good potential for passive diffusion across cell membranes but does not guarantee high aqueous solubility.[1]
Hydrogen Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)The presence of multiple H-bond acceptors allows interaction with protic solvents like water and alcohols.[1]
Hydrogen Bond Donors 0The absence of H-bond donors limits its ability to donate hydrogen bonds, a key interaction for solubility in water.[1]
Predicted pKa (Conjugate Acid) ~5.2 - 8.0This is the most critical parameter for aqueous solubility. The pyridine nitrogen is basic and will be protonated at acidic pH. The predicted pKa for the structurally similar 4-(pyridin-4-yl)morpholine is 7.97, while the pKa of pyridine itself is 5.21. This indicates that the compound's aqueous solubility will be dramatically higher at a pH below its pKa.[3][4]

The structure contains two basic nitrogen atoms: one on the pyridine ring and one in the morpholine ring. The pyridine nitrogen is generally more basic and is the primary site of protonation in acidic conditions.[3] This protonation is the key to manipulating its aqueous solubility.

cluster_0 This compound Structure cluster_1 Key Features structure A Basic Pyridine Nitrogen (Primary site of protonation) B Morpholine Ring (Contributes to polarity)

Caption: Key structural features of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common solubility problems encountered in the lab and provides systematic, step-by-step solutions.

Q2: My this compound won't dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step?

Root Cause: At neutral or basic pH, this compound exists predominantly in its neutral, uncharged form. Due to its moderate lipophilicity (cLogP > 0) and limited hydrogen bond donating capacity, the intrinsic solubility of this free base form in water is low.

Solution: The most effective strategy is to leverage its basicity by adjusting the pH. By lowering the pH of the solvent to a value at least 1-2 units below the pKa of the pyridine nitrogen, the compound becomes protonated, forming a positively charged pyridinium salt. This salt is an ion and will be significantly more soluble in polar solvents like water.

cluster_0 At High pH (e.g., pH > 8) cluster_1 At Low pH (e.g., pH < 6) High_pH Neutral Form (Poorly Soluble) High_pH_img Low_pH_img High_pH_img->Low_pH_img  Equilibrium Shift  (pH Dependent) Low_pH Protonated (Salt) Form (Highly Soluble) Start Start: Need to dose into neutral aqueous buffer Stock Step 1: Prepare Concentrated Stock (e.g., 10-50 mM) in 100% DMSO Start->Stock Dilute Step 2: Perform Serial Dilution into final aqueous medium (e.g., cell culture media) Stock->Dilute Check Step 3: Ensure Final DMSO Concentration is Low (e.g., <0.5% v/v) Dilute->Check End Result: Homogeneous Solution Ready for Assay Check->End  If Yes

References

Stability and storage conditions for 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Pyridin-2-yl)morpholine

Introduction

This guide provides in-depth technical support for the handling, storage, and stability of this compound (CAS No. 24255-25-2). As a heterocyclic building block used in pharmaceutical research and drug development, maintaining its structural integrity is paramount for reproducible experimental outcomes. This document addresses frequently asked questions and troubleshooting scenarios encountered in the laboratory. Our recommendations are grounded in established chemical principles and supplier data to ensure the highest level of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

The optimal storage conditions for solid this compound are dictated by its chemical structure, which contains a tertiary amine within the morpholine ring and a pyridine ring. Both moieties can be susceptible to environmental factors.

  • Temperature: The recommended storage temperature is 4°C.[1] Storing at refrigerated temperatures minimizes the rate of potential degradation reactions. While some suppliers may ship the product at room temperature, long-term storage should be at 4°C to maximize shelf life.[1]

  • Light: The compound should be protected from light.[1] Aromatic heterocyclic systems can be photosensitive, and exposure to UV or high-intensity light could catalyze degradation. Storing the vial in its original box or in an amber vial inside a dark refrigerator is a best practice.

  • Atmosphere: While not always specified, it is good practice to store amine-containing compounds under an inert atmosphere (e.g., argon or nitrogen). This is because the lone pair of electrons on the nitrogen atom can be susceptible to oxidation. The parent compound, morpholine, is also known to be air-sensitive.[2]

  • Moisture: The parent compound, morpholine, is hygroscopic, meaning it can absorb moisture from the air. Therefore, it is critical to store this compound in a tightly sealed container in a dry environment to prevent hydrolysis or degradation.

Q2: How should I prepare stock solutions of this compound?

Proper preparation of stock solutions is critical for accurate dosing in experiments.

  • Solvent Selection: The choice of solvent depends on the experimental application. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for biological assays. For chemical synthesis, other organic solvents may be used. Always confirm the compound's solubility in your chosen solvent before preparing a large-volume stock.

  • Best Practices: Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product. Use high-purity, anhydrous-grade solvents. For biological applications, use sterile, nuclease-free solvents and filter-sterilize the final stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).

Q3: What is the stability of this compound in a DMSO stock solution?

The stability of the compound in solution is generally lower than in its solid form. While specific long-term stability data for this compound in DMSO is not extensively published, general principles for amine-containing small molecules apply.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Expected Stability: When stored properly, DMSO stock solutions are typically stable for several months. However, for sensitive assays, it is advisable to prepare fresh stock solutions or qualify older stocks before use. A noticeable color change (e.g., yellowing) can be an indicator of degradation.

Q4: What chemical incompatibilities should I be aware of?

The morpholine and pyridine moieties confer specific reactivity. Avoid contact with the following:

  • Strong Oxidizing Agents: These can react with the amine group.[3][4]

  • Strong Acids: The nitrogen atoms in both the morpholine and pyridine rings are basic and will react with strong acids.[4]

  • Certain Plastics and Rubbers: The parent compound, morpholine, is known to attack some plastics and rubbers.[4] While this may not be as aggressive with the derivative, it is prudent to use glass or chemically resistant polymer containers (e.g., polypropylene, PTFE) for storage and handling.

Troubleshooting Guide

Scenario 1: "My solid this compound has turned slightly yellow/brown. Is it degraded?"

A change in color from white/off-white to yellow or brown is a common visual indicator of potential degradation, often due to minor oxidation or exposure to light.

  • Causality: The nitrogen-containing heterocyclic rings can be susceptible to oxidation, which can form colored impurities. This process can be accelerated by exposure to air and light, especially if the container was not sealed properly.

  • Recommended Action:

    • Assess Purity: If your application is highly sensitive (e.g., in vivo studies, enzyme kinetics), the best course of action is to re-analyze the compound's purity via LC-MS or NMR, or to purchase a new lot.

    • Pilot Experiment: For less sensitive applications, you can perform a small-scale pilot experiment comparing the discolored compound to a known standard or a previous experiment's results to see if its activity is compromised.

    • Prevention: Ensure you are following the recommended storage protocols (4°C, protect from light, tightly sealed).[1] Purging the vial headspace with an inert gas like argon before sealing can significantly extend the product's shelf life.

Scenario 2: "I am observing a loss of compound activity or inconsistent results in my biological assay."

This is a common issue that can often be traced back to the stability of the stock solution.

  • Causality:

    • Solution Degradation: The compound may be degrading in your solvent over time, especially if stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles.

    • Hydrolysis: If aqueous buffers were used to make working solutions, the compound could be susceptible to hydrolysis over time. Prepare aqueous solutions fresh for each experiment.

    • Adsorption: The compound may adsorb to the walls of plastic storage tubes, especially at low concentrations, effectively reducing the concentration of your working solution.

  • Recommended Action: The following workflow can help diagnose the issue.

Workflow: Investigating Loss of Compound Activity

A Inconsistent Results or Loss of Activity Observed B Prepare Fresh Stock Solution from Solid Compound A->B Step 1 C Prepare Fresh Working Dilutions in Assay Buffer B->C Step 2 D Run Control Experiment: Fresh vs. Old Stock C->D Step 3 E Results Consistent? D->E F Yes: Old Stock Degraded. Discard and Use Fresh Aliquots. E->F  Yes G No: Issue is Likely Assay-Related. E->G  No H Check Assay Components: Cells, Reagents, Buffer pH G->H

Caption: A decision-making workflow for troubleshooting inconsistent experimental results.

Scenario 3: "My compound precipitated out of my aqueous working solution."

Precipitation indicates that the compound's concentration has exceeded its solubility limit in that specific solvent system.

  • Causality: this compound, like many organic compounds, has limited solubility in aqueous buffers. This can be influenced by buffer pH, salt concentration, and the percentage of organic co-solvent (like DMSO) carried over from the stock solution.

  • Recommended Action:

    • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is high enough to maintain solubility but low enough to not affect your experiment (typically ≤0.5% for cell-based assays).

    • pH Adjustment: The solubility of compounds with basic nitrogen centers can be pH-dependent. Test the solubility in buffers with slightly different pH values if your experiment allows.

    • Use a Solubilizing Agent: In some cases, non-ionic detergents or other excipients can be used to increase aqueous solubility, but their compatibility with the assay must be validated.

    • Sonication/Vortexing: Gentle warming (to 37°C) and vortexing or sonication can help redissolve the compound, but be aware that heating can also accelerate degradation. Always prepare such solutions fresh.

Protocols and Data

Protocol: Preparation and Storage of a 10 mM DMSO Stock Solution
  • Equilibration: Remove the vial of solid this compound (MW: 164.20 g/mol ) from 4°C storage and allow it to sit on the bench for 15-20 minutes to reach room temperature.

  • Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock from 5 mg of solid:

    • Moles = 0.005 g / 164.20 g/mol = 3.045 x 10⁻⁵ mol

    • Volume = Moles / Concentration = 3.045 x 10⁻⁵ mol / 0.010 mol/L = 0.003045 L = 3.045 mL

  • Dissolution: In a fume hood, carefully add the calculated volume of anhydrous, high-purity DMSO to the vial containing the solid.

  • Mixing: Cap the vial tightly and vortex thoroughly until all solid is dissolved. Gentle warming (up to 37°C) or brief sonication can be used if necessary.

  • Aliquoting: Dispense the solution into single-use, low-adsorption microcentrifuge tubes (e.g., polypropylene). The aliquot volume should be appropriate for a single experiment to avoid freeze-thaw cycles.

  • Inert Gas Overlay (Optional but Recommended): Before capping each aliquot, gently flush the headspace with an inert gas (argon or nitrogen) to displace oxygen.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C, protected from light.

Data Summary: Storage and Handling Parameters
ParameterSolid CompoundDMSO Stock Solution (1-10 mM)
Storage Temperature 4°C[1]-20°C or -80°C
Light Protection Required (store in dark)[1]Required (use amber vials or store in dark)
Moisture Protection Required (use tightly sealed container)Required (use anhydrous DMSO, cap tightly)
Inert Atmosphere RecommendedRecommended for long-term storage
Recommended Container Glass vialGlass or polypropylene vials
Typical Shelf Life >1 year (if stored correctly)3-6 months (at -80°C, with minimal freeze-thaw)

References

Technical Support Center: 4-(Pyridin-2-yl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its synthesis. We will explore the two primary synthetic routes—Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr)—offering solutions grounded in mechanistic principles and field-proven experience.

Initial Troubleshooting Workflow

A failed reaction is a common starting point for investigation. Before delving into specific reaction types, it's crucial to rule out universal errors. This workflow provides a logical starting point for your troubleshooting process.

Troubleshooting_Workflow start Low or No Product Yield Observed check_sm Step 1: Verify Starting Materials - Purity (NMR, GC/MS) - Stoichiometry - Reagent Integrity (e.g., anhydrous?) start->check_sm reaction_type Step 2: Identify Reaction Type check_sm->reaction_type snar Troubleshoot SNAr Pathway reaction_type->snar SNAr buchwald Troubleshoot Buchwald-Hartwig Pathway reaction_type->buchwald Buchwald-Hartwig workup Step 3: Review Work-up & Purification - Product soluble in aqueous layer? - Decomposition on silica? - Volatility issues? snar->workup buchwald->workup

Caption: General troubleshooting decision tree.

Part 1: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success hinges on the delicate interplay between the palladium catalyst, ligand, base, and solvent.[1] Failure often points to a breakdown in the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa Oxidative Addition Complex pd0->oa + 2-HaloPyridine amido Arylpalladium Amido Complex oa->amido + Morpholine - Base-H-X amido->pd0 Reductive Elimination product This compound amido->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (Buchwald-Hartwig)

Q1: My reaction shows no conversion. My starting materials (2-chloropyridine and morpholine) are unchanged. What's the most likely cause?

A1: This classic symptom points to a failure in the initial, and often rate-limiting, step: oxidative addition . This means the active Pd(0) catalyst is either not forming or is unable to react with the 2-chloropyridine.

  • Cause 1: Inactive Catalyst Precursor. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, but they are not the active catalysts.[2] They must be reduced in situ to a ligand-coordinated Pd(0) species. If this activation fails, the cycle never starts.

    • Solution: Ensure your phosphine ligand is not oxidized (store under inert gas). Using a pre-formed, air-stable precatalyst (e.g., G3 or G4 palladacycles) can provide more reliable initiation.[2]

  • Cause 2: Poor Substrate Reactivity. Aryl chlorides are notoriously less reactive than bromides or iodides in oxidative addition.[3]

    • Solution: Switch from 2-chloropyridine to 2-bromopyridine. If you must use the chloride, employ a more electron-rich, bulky phosphine ligand (e.g., a dialkylbiarylphosphine like RuPhos or XPhos) which is known to accelerate the oxidative addition of aryl chlorides.[1]

Q2: The reaction starts but stalls at ~30-50% conversion, and I see a significant amount of dechlorinated pyridine (hydrodehalogenation). Why?

A2: This indicates that the catalytic cycle is running but is being diverted by a side reaction. Hydrodehalogenation is a common culprit, often competing with the desired reductive elimination step.[1]

  • Cause 1: Inappropriate Base. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions, especially if moisture is present.[4] The purity of the base is critical; traces of sodium hydroxide can be detrimental.

    • Solution: Use a fresh, high-purity bottle of NaOtBu. Alternatively, switch to a weaker, non-nucleophilic carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄), though this may require higher temperatures.[2] Ensure all reagents and solvents are rigorously anhydrous.

  • Cause 2: Ligand Choice. The ligand influences the relative rates of reductive elimination versus side reactions like β-hydride elimination from the amido complex.

    • Solution: Sterically hindered, bulky ligands are known to favor reductive elimination, increasing the efficiency of the desired C-N coupling.[1] If you are using a simpler ligand like P(o-tolyl)₃, consider switching to a more advanced biarylphosphine ligand.

Q3: My reagents (especially the base) are not dissolving in the solvent. Could this be the problem?

A3: Absolutely. Insolubility is a frequently underestimated cause of reaction failure.[2][4] The Buchwald-Hartwig reaction is often a heterogeneous mixture, particularly with inorganic bases like K₃PO₄ or Cs₂CO₃ in solvents like toluene.

  • Cause: If the base cannot interact with the palladium-amine complex to facilitate deprotonation, the catalytic cycle halts.[5] The high density of these bases can cause them to settle at the bottom of the flask, away from the action.[2][4]

    • Solution 1: Improve Agitation. Ensure vigorous stirring to maintain a fine suspension of the base. For larger-scale reactions, mechanical stirring is superior to a magnetic stir bar.

    • Solution 2: Solvent Screening. While toluene and dioxane are common, a more polar solvent like CPME or t-AmOH can improve the solubility of intermediates.[4] For poorly soluble bases, a solvent mixture may be required.[4]

ParameterRecommended ConditionRationale & Reference
Pd Source Pd₂(dba)₃ or Palladacycle PrecatalystPrecatalysts offer more reliable generation of the active Pd(0) species.
Ligand Bulky Biarylphosphine (e.g., XPhos, RuPhos)Accelerates oxidative addition of aryl chlorides and promotes reductive elimination.
Base NaOtBu (anhydrous) or K₃PO₄Strong, non-nucleophilic bases are required. Choice depends on substrate tolerance.[2][5]
Solvent Toluene, 1,4-Dioxane, or CPME (anhydrous)Anhydrous, non-coordinating solvents are essential for catalyst stability.[4]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially for aryl chlorides.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classic, metal-free alternative for synthesizing this compound. Its success depends on the electronic properties of the pyridine ring and the reaction conditions.[6][7]

SNAr_Mechanism Start 2-Halopyridine + Morpholine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Loss of X⁻ (Leaving Group)

Caption: Key steps of the SNAr mechanism.

Frequently Asked Questions (SNAr)

Q1: My reaction is extremely slow or gives no product, even after prolonged heating. What is wrong?

A1: The rate of an SNAr reaction is highly dependent on three factors: the leaving group, the activation of the aromatic ring, and the solvent.

  • Cause 1: Poor Leaving Group. The leaving group's ability to depart is critical. For halogens, the reactivity order is typically F > Cl > Br > I.[7][8] This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine strongly activates the ring towards attack.

    • Solution: If using 2-chloropyridine or 2-bromopyridine with poor results, switching to 2-fluoropyridine will significantly accelerate the reaction, often allowing for milder conditions.[7]

  • Cause 2: Insufficient Ring Activation. The pyridine nitrogen withdraws electron density, but for SNAr, this effect is often modest.[8] 2-halopyridines are significantly less reactive than, for example, 2-chloropyrimidine.[7]

    • Solution: Increase the reaction temperature. SNAr reactions on unactivated 2-chloropyridines can require high temperatures (e.g., >150 °C), sometimes in a sealed tube or under microwave irradiation to proceed efficiently.[9]

  • Cause 3: Incorrect Solvent. The solvent must stabilize the charged Meisenheimer intermediate.

    • Solution: Use a polar aprotic solvent like DMSO, DMF, or NMP.[10] These solvents excel at solvating charged intermediates without interfering with the nucleophile. Using a non-polar solvent like toluene will severely inhibit the reaction.

Q2: The reaction mixture turns dark brown or black at high temperatures, and I get a complex mixture of products.

A2: This points to thermal decomposition of the starting materials or product under the harsh conditions required to drive the SNAr reaction.

  • Cause: High temperatures (>180-200 °C) can lead to charring and side reactions.[11] Morpholine itself can degrade under very harsh conditions.

    • Solution 1: Use a More Reactive Substrate. As mentioned in Q1, switching to 2-fluoropyridine allows the reaction to be run at a much lower temperature, avoiding decomposition.

    • Solution 2: Use a Catalyst. If the substrate cannot be changed, this is a prime scenario to switch to a Buchwald-Hartwig protocol. Palladium catalysis is specifically designed to enable C-N bond formation under much milder conditions than those required for a sluggish SNAr reaction.[12]

    • Solution 3: Consider a Flow Reactor. For thermally activated reactions, a flow reactor can provide precise temperature control and short residence times at high temperatures, minimizing the formation of degradation byproducts.[9]

Part 3: Work-up and Purification Issues

Q1: I'm having trouble purifying my product using silica gel chromatography. I see significant peak tailing and my yield is low.

A1: This is a classic problem when purifying basic compounds like this compound on standard silica gel.

  • Cause: The morpholine nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[13] This strong, non-specific binding leads to poor chromatographic performance and can result in irreversible adsorption of the product onto the column.

    • Solution 1: Add a Basic Modifier. Add a small amount (0.5-2%) of a volatile amine base, such as triethylamine (Et₃N) or a 7N ammonia solution in methanol, to your eluent system (e.g., Hexane/Ethyl Acetate).[13] The additive will compete for the acidic sites on the silica, allowing your product to elute cleanly with a symmetrical peak shape.

    • Solution 2: Salt Formation and Recrystallization. If the product is a solid, convert it to its hydrochloride salt by treating a solution of the crude product with HCl (e.g., HCl in ether). The resulting salt will likely have very different solubility properties and can often be purified by recrystallization from a suitable solvent system like ethanol/ether.[13]

    • Solution 3: Use a Different Stationary Phase. Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a reversed-phase (C18) column if the compound has sufficient lipophilicity.

Q2: During my aqueous workup, I seem to lose a lot of my product. My organic extracts have low concentrations.

A2: The product, this compound, has moderate polarity and basicity, which can lead to significant solubility in the aqueous phase, especially under acidic conditions.

  • Cause: If you quench your reaction with an acidic solution (e.g., NH₄Cl), your product will be protonated to form a water-soluble ammonium salt.

    • Solution 1: Basify Before Extraction. Ensure the aqueous layer is basic (pH > 9) before extracting with an organic solvent like ethyl acetate or dichloromethane. Use a base like Na₂CO₃ or NaOH. This ensures your product is in its neutral, more organosoluble form.

    • Solution 2: Use a Salting-Out Effect. Before extracting, saturate the aqueous layer with sodium chloride (brine).[13] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

    • Solution 3: Back-Extraction. If your product is difficult to separate from non-basic impurities, you can perform an acid-base extraction. Extract the crude mixture with an organic solvent, then wash the organic layer with dilute acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract to recover your purified product.

Validated Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization.

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous toluene (2 mL), followed by 2-chloropyridine (1.0 mmol) and morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol uses forcing conditions and should be performed with appropriate safety precautions.

  • To a pressure-rated microwave vial, add 2-chloropyridine (1.0 mmol), morpholine (2.0 mmol, 2.0 equiv), and potassium carbonate (1.5 mmol) as a scavenger for the HCl byproduct.

  • Add dimethyl sulfoxide (DMSO) (2 mL).

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 180 °C for 1 hour.

  • Alternatively, the reaction can be heated in a sealed tube in a conventional heating block at 180-200 °C for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash thoroughly with brine to remove DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue as described in the Buchwald-Hartwig protocol.

References

Technical Support Center: A Guide to the Purification of 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Pyridin-2-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The purity of this compound is paramount for its successful application in drug discovery and materials science, as even minor impurities can significantly impact downstream reactions and biological assays.

This document provides a structured approach to impurity removal through a series of frequently asked questions and in-depth troubleshooting guides. We will explore the causality behind purification strategies, from basic workups to advanced chromatographic techniques, ensuring you can make informed decisions to achieve the desired purity for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is primarily dictated by the synthetic route, which is typically a nucleophilic aromatic substitution (SNAr) reaction. The most common impurities encountered are:

  • Unreacted Starting Materials: Residual 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) and morpholine are the most frequent contaminants.

  • Reaction Byproducts: Depending on the reaction conditions, side products such as hydroxypyridines (from competing hydrolysis reactions) can form.

  • Residual Solvents: High-boiling point aprotic polar solvents like DMF, DMAc, or NMP, which are often used for SNAr reactions, can be difficult to remove.

  • Degradation Products: The compound can be sensitive to strongly acidic conditions and certain chromatographic media, potentially leading to hydrolysis or decomposition.[1]

ImpurityM.W.Boiling Point (°C)Key Removal Strategy
2-Chloropyridine113.55170Aqueous acid wash, Column Chromatography
Morpholine87.12129Aqueous acid wash, Evaporation (volatile)
Dimethylformamide (DMF)73.09153High-vacuum evaporation, Aqueous washes
Q2: What is a reliable first-pass strategy for purifying the crude product?

A2: For a robust initial purification, an acidic aqueous workup is highly recommended. This leverages the basicity of the pyridine and morpholine nitrogen atoms. By dissolving the crude reaction mixture in a water-immiscible organic solvent (like Ethyl Acetate or Dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl), the desired product, this compound, will be protonated and partition into the aqueous phase as a salt. Neutral organic impurities, such as unreacted 2-halopyridine, will remain in the organic layer. The acidic aqueous layer can then be separated, basified with a base like sodium hydroxide (NaOH) to deprotonate the product, and extracted back into an organic solvent to yield a significantly purified material.

Q3: How can I definitively assess the purity of my this compound sample?

A3: A multi-pronged approach is best for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying proton-bearing impurities, especially residual solvents and starting materials. The distinct aromatic signals of the pyridine ring and the aliphatic signals of the morpholine ring in the product should be clean.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis, capable of detecting non-volatile impurities with high sensitivity.[2] A standard method might use a C18 column with a mobile phase of acetonitrile and water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting volatile impurities.[3][4]

  • Melting Point Analysis: For solid, crystalline material, a sharp melting point range close to the literature value indicates high purity. Broad melting ranges suggest the presence of contaminants.

Troubleshooting and Optimization Guide

This section addresses specific challenges you may encounter during the purification process.

Recrystallization Issues

Q: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point, forming a liquid phase instead of a saturated solution.

  • Causality: This is common when the boiling point of the chosen solvent is too high, or when there are significant impurities present that depress the melting point of the product.

  • Solutions:

    • Change Solvents: Switch to a solvent with a lower boiling point. Ethanol and methanol have been successfully used for similar structures.[5]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a good solvent (e.g., ethanol, dichloromethane) at room temperature. Then, slowly add an "anti-solvent" (a solvent in which your product is insoluble, like hexanes or water) dropwise until you observe persistent cloudiness. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled reduction in solubility often promotes crystal growth over oiling.

    • Reduce Impurity Load: The issue might be due to a high concentration of impurities. Perform a preliminary purification by column chromatography before attempting recrystallization.

Column Chromatography Challenges

Q: My product is streaking badly on the silica gel column, and the fractions are not clean. Why does this happen?

A: This phenomenon, known as tailing or streaking, is a classic problem when purifying basic compounds like pyridines and amines on standard silica gel.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and irreversibly bind to your basic compound through acid-base interactions, leading to poor separation, low recovery, and extensive tailing of the product peak.[6]

  • Solutions:

    • Use a Basic Modifier: Add a small amount of a volatile base to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase. This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

    • Optimize the Mobile Phase: Ensure the polarity of your eluent is appropriate. A gradient elution, starting with a less polar system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing polarity, often provides better separation.[7]

Q: I suspect my product is decomposing during column chromatography. Is this possible?

A: Yes, decomposition on silica gel has been reported for some N-heterocyclic compounds.[1] Prolonged exposure to the acidic stationary phase can potentially lead to hydrolysis of the morpholine ring or other degradation pathways.

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.

  • Solutions:

    • Minimize Contact Time: Use flash column chromatography with positive pressure to push the solvent through the column more quickly, reducing the time your compound spends on the stationary phase.[8]

    • Use Deactivated Media: Employ neutral silica gel or alumina as mentioned previously.

    • Alternative Purification: If the compound is highly sensitive, consider alternative methods like preparative HPLC or recrystallization.

Visualized Workflows and Protocols

To provide a clearer path forward, the following diagrams and protocols outline a logical approach to purification.

Purification Strategy Decision Tree

This diagram helps you choose the best purification method based on the state and initial purity of your crude product.

G start Crude this compound workup Perform Acid-Base Workup start->workup check_state Is the product a solid or an oil? workup->check_state solid Solid check_state->solid Solid oil Oil check_state->oil Oil check_purity Assess purity by ¹H NMR. Is it >90% pure? solid->check_purity chromatography Proceed to Column Chromatography (Protocol 2) oil->chromatography high_purity Yes (>90%) check_purity->high_purity Yes low_purity No (<90%) check_purity->low_purity No recrystallize Proceed to Recrystallization (Protocol 1) high_purity->recrystallize low_purity->chromatography final_product Pure Product (Verify by HPLC/NMR) recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for solid material that is already relatively pure (>90%).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce recovery.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A yield of 78% has been reported for a similar recrystallization process.[10][11]

Protocol 2: Flash Column Chromatography

This is the preferred method for oily products or highly impure solids.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes + 0.5% Triethylamine).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate) to elute the product. The optimal gradient should be determined beforehand using thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

Enhancing the catalytic activity of 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 4-(Pyridin-2-yl)morpholine in Catalysis

Our internal review and search of the current scientific literature indicate that this compound is primarily utilized as a bidentate N,O-ligand in the synthesis and study of coordination complexes rather than as a standalone catalyst or a component in widely-established catalytic systems. The bulk of available research focuses on the synthesis, spectroscopy, and structural characterization of its metal complexes.

Therefore, a dedicated guide to "enhancing the catalytic activity of this compound" is not feasible due to the absence of a significant body of work detailing its catalytic applications and associated challenges.

Instead, this guide will address the broader, more applicable topic of enhancing the catalytic activity of metal complexes featuring pyridine-based N,O-ligands , using this compound as a representative example of this ligand class. The principles, troubleshooting steps, and optimization strategies discussed here are broadly applicable to researchers working with similar ligand scaffolds in the development of novel catalysts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of a ligand like this compound in a catalytic cycle?

A1: In organometallic catalysis, a ligand's primary role is to modulate the electronic and steric properties of the central metal atom. The pyridine-nitrogen and morpholine-oxygen (or nitrogen, depending on the coordination mode) of this compound donate electron density to the metal center. This coordination influences the metal's reactivity, stability, and selectivity throughout the catalytic cycle, which typically involves steps like oxidative addition, migratory insertion, and reductive elimination. The ligand's structure dictates the geometry of the complex, which in turn affects the accessibility of the catalytic site to the substrates.

Q2: How do I choose the right metal precursor to combine with my pyridine-based ligand?

A2: The choice of metal is dictated by the target reaction. For instance:

  • Palladium (Pd) and Nickel (Ni) are extensively used for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Ruthenium (Ru) and Rhodium (Rh) are common in hydrogenation, metathesis, and transfer hydrogenation reactions.

  • Copper (Cu) and Iron (Fe) are often employed in oxidation and C-H activation catalysis due to their accessible redox states.

Start with common, air-stable precursors like Pd(OAc)₂, PdCl₂(PPh₃)₂, or [Ru(p-cymene)Cl₂]₂. The precursor's own ligands should be labile enough to be displaced by your pyridine-based ligand.

Q3: My catalytic reaction is not proceeding. How do I confirm that my ligand is successfully coordinating to the metal center?

A3: Confirmation of complex formation is a critical first step. Several spectroscopic techniques can be employed:

  • NMR Spectroscopy: Upon coordination, the chemical shifts of the ligand's protons (especially those on the pyridine ring near the nitrogen) will change significantly. ¹H NMR is often the quickest method to get an initial indication.

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the pyridine ring and the morpholine group can indicate coordination.

  • UV-Vis Spectroscopy: The formation of a new metal-ligand complex often results in the appearance of new absorption bands, particularly metal-to-ligand charge transfer (MLCT) bands.

  • X-ray Crystallography: This is the definitive method to confirm the structure of the complex, including bond lengths and angles, but requires a single crystal of suitable quality.

Part 2: Troubleshooting Guide for Catalytic Reactions

This section addresses common issues encountered when developing a catalytic system with a new pyridine-based N,O-ligand.

Problem / Observation Potential Cause(s) Suggested Troubleshooting Steps
No reaction or very low conversion. 1. Inactive Catalyst: The active catalytic species is not forming. 2. Incorrect Reaction Conditions: Temperature, solvent, or base may be suboptimal. 3. Catalyst Poisoning: Impurities in substrates or solvent are deactivating the catalyst.1. Pre-form the catalyst: Synthesize and isolate the metal-ligand complex before adding it to the reaction. Confirm its structure. 2. Screen conditions: Run a Design of Experiments (DoE) to screen temperature, solvent polarity, and different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). 3. Purify reagents: Ensure substrates are pure and solvents are anhydrous and deoxygenated, especially for air-sensitive reactions like cross-coupling.
Reaction starts but then stops (Catalyst decomposition). 1. Thermal Instability: The catalytic complex is not stable at the reaction temperature. 2. Oxidative Instability: The complex is sensitive to air or oxidizing impurities. 3. Ligand Dissociation: The ligand may be dissociating from the metal center, leading to the formation of inactive metal species (e.g., palladium black).1. Lower the temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a glovebox or Schlenk line: Ensure rigorous exclusion of air and moisture. 3. Increase ligand-to-metal ratio: Add a slight excess of the ligand (e.g., 1.1 to 2 equivalents per metal) to push the equilibrium towards the coordinated complex.
Low product selectivity or formation of multiple byproducts. 1. Suboptimal Ligand Sterics/Electronics: The ligand is not providing sufficient steric hindrance or the right electronic environment to control the selectivity. 2. Incorrect Temperature: Higher temperatures can often lead to the formation of side products.1. Modify the ligand: If possible, synthesize derivatives of your ligand. Adding bulky groups to the pyridine ring can enhance steric control. Altering substituents can tune the electronic properties. 2. Optimize temperature: Run the reaction at a range of temperatures to find the optimal balance between reaction rate and selectivity.

Part 3: Experimental Protocols & Methodologies

Protocol 1: In-Situ Formation and Screening of a Palladium Catalyst

This protocol is designed for a preliminary test of a new ligand in a model Suzuki cross-coupling reaction.

Objective: To quickly assess the potential of this compound as a ligand in a Pd-catalyzed Suzuki coupling.

Reaction: Phenylboronic acid + 4-Bromoanisole → 4-Methoxybiphenyl

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Phenylboronic acid

  • 4-Bromoanisole

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture), degassed

  • Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (1 mol%), this compound (2.2 mol%), and K₂CO₃ (2.0 equivalents).

  • Adding Reagents: Add phenylboronic acid (1.2 equivalents) and 4-bromoanisole (1.0 equivalent).

  • Solvent Addition: Add the degassed toluene/water mixture to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the tube and place it in a pre-heated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by GC-MS or TLC.

Causality Note: A ligand-to-metal ratio of 2.2:1 is often used to ensure full coordination to the metal and to compensate for any potential ligand degradation. The base (K₂CO₃) is crucial for the transmetalation step of the Suzuki cycle.

Diagram: Generalized Catalytic Cycle for Cross-Coupling

The following diagram illustrates the fundamental steps in a Pd-catalyzed cross-coupling reaction, where 'L' represents a ligand like this compound.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (R¹-X) Pd0->OA + R¹-X PdII_Complex R¹-Pd(II)L₂-X OA->PdII_Complex TM Transmetalation (R²-M) PdII_Complex->TM + R²-M PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² (Product) RE->Product

Caption: A simplified representation of a Pd-catalyzed cross-coupling cycle.

Part 4: Strategies for Enhancing Catalytic Performance

Once initial activity is established, the following strategies can be employed for optimization.

Strategy 1: Ligand Modification

The electronic and steric properties of the ligand are paramount.

Ligand_Modification cluster_0 Modification Strategies Start Base Ligand (e.g., this compound) Electronic Electronic Tuning - Add Electron-Donating Groups (EDG) to increase catalyst reactivity. - Add Electron-Withdrawing Groups (EWG) to stabilize the catalyst. Start->Electronic Modify Substituents Steric Steric Tuning - Add bulky groups near the coordination site to enhance selectivity and promote reductive elimination. Start->Steric Introduce Bulk

Caption: Key approaches for ligand modification to enhance catalysis.

  • Electronic Tuning: Adding electron-donating groups (e.g., -OMe, -NMe₂) to the pyridine ring increases the electron density on the metal center. This can promote the oxidative addition step, often accelerating the overall reaction rate. Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) can stabilize the electron-rich metal center, sometimes preventing decomposition.

  • Steric Tuning: Introducing bulky substituents (e.g., tert-butyl groups) ortho to the pyridine nitrogen can create a more defined coordination sphere around the metal. This steric hindrance can improve selectivity (e.g., regioselectivity or enantioselectivity if a chiral ligand is used) and can accelerate the final reductive elimination step to release the product.

Strategy 2: Additive Screening

Certain additives can stabilize catalytic intermediates or assist in key steps of the cycle.

  • Halide Scavengers: In reactions where a halide ion is generated (e.g., from an aryl halide substrate), it can coordinate to the metal center and inhibit catalysis. Additives like silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can precipitate the halide, freeing up the catalytic site.

  • Co-catalysts: Some reactions benefit from a co-catalyst. For example, in certain C-H activation reactions, a copper salt might be used to facilitate the re-oxidation of the primary catalyst.

Technical Support Center: Degradation of 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Pyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. We address common questions and troubleshooting scenarios you may encounter during stability testing and forced degradation studies. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) on Predicted Degradation Pathways

This section addresses fundamental questions regarding the chemical stability of this compound. The pathways described are predictive, based on the known chemical reactivity of the pyridine and morpholine functional groups.

Q1: What are the most chemically labile sites on the this compound molecule?

A1: The structure of this compound contains two key heterocyclic systems: a pyridine ring and a morpholine ring. Each possesses distinct reactive sites that are susceptible to degradation under different stress conditions.

  • The Morpholine Ring: This saturated heterocycle has two primary points of vulnerability:

    • C-O Ether Linkages: The ether bonds within the morpholine ring are susceptible to cleavage, particularly under strong acidic conditions.

    • Tertiary Amine (N4): The nitrogen atom is a nucleophilic and basic center. It can be protonated in acidic media and is a prime target for oxidation, leading to the formation of an N-oxide.

    • C-N Bonds: The bonds between the nitrogen and the adjacent carbons can be cleaved, often through oxidative mechanisms, leading to ring-opening.[1][2]

  • The Pyridine Ring:

    • Pyridine Nitrogen (N1): Similar to the morpholine nitrogen, this is a basic site that can be oxidized to an N-oxide. Its basicity is lower than the morpholine nitrogen due to the aromatic nature of the ring.

    • Aromatic Ring System: While relatively stable, the pyridine ring can undergo photodegradation or attack by aggressive radicals generated under oxidative stress.[3][4]

The interplay between these two rings determines the overall degradation profile.

Q2: What degradation pathways are expected under hydrolytic (acidic/basic) conditions?

A2: Hydrolytic degradation primarily targets bonds that can be cleaved by water, a process often catalyzed by acid or base.

  • Acidic Conditions (e.g., 0.1 M HCl):

    • Primary Pathway - Morpholine Ring Opening: The most probable pathway is acid-catalyzed hydrolysis of the ether linkage in the morpholine ring. The reaction is initiated by the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This would result in a ring-opened product.

    • Stability: The C-N bond connecting the two rings is generally stable to hydrolysis. The compound is expected to be relatively stable under mild acidic conditions, with degradation becoming more apparent at elevated temperatures.

  • Basic Conditions (e.g., 0.1 M NaOH):

    • Expected Stability: this compound is expected to be highly stable under basic conditions. Both the ether and C-N bonds lack a viable mechanism for base-catalyzed hydrolysis. Forced degradation studies on similar morpholine-containing compounds have shown high stability to alkali.

Q3: What are the probable degradation products under oxidative stress (e.g., H₂O₂)?

A3: Oxidative conditions can lead to several degradation products, as both nitrogen atoms and the morpholine ring itself are susceptible to oxidation.

  • N-Oxidation: The most common oxidative transformation for tertiary amines and pyridines is the formation of N-oxides. You can expect two primary N-oxide degradants:

    • This compound N⁴-oxide: Oxidation of the more basic morpholine nitrogen.

    • 4-(1-Oxidopyridin-2-yl)morpholine: Oxidation of the pyridine nitrogen. It is also possible to form a di-N-oxide product under harsh conditions.

  • Oxidative Ring Opening: A more aggressive oxidative pathway involves the cleavage of the morpholine ring. This can occur via C-C or C-N bond cleavage, potentially mediated by radical species.[1] This pathway can lead to a variety of smaller, more polar degradants and may be a cause of poor mass balance in stability studies. A patent for a similar morpholine derivative describes a visible-light-promoted oxidative C-C bond cleavage.[1]

Q4: Is this compound susceptible to photodegradation?

A4: Yes, compounds containing aromatic systems like pyridine are often susceptible to photodegradation. The pyridine ring can absorb UV light, promoting it to an excited state. This can initiate degradation through several mechanisms.

  • Expected Pathways:

    • Radical-Mediated Reactions: The excited molecule can react with oxygen to form reactive oxygen species (ROS), which then attack the parent molecule.

    • Ring Isomerization/Rearrangement: Photochemical reactions can sometimes lead to rearrangements of the pyridine ring, although this is less common.

    • N-Dealkylation: Cleavage of the bond between the pyridine ring and the morpholine nitrogen is a possibility.

Photodegradation studies on pyridine and related N-heterocycles confirm their susceptibility to degradation under UV light.[3][5] A forced degradation study on a complex morpholinium salt also showed significant degradation under UV light exposure.

Degradation Pathways Acid Acidic Hydrolysis (e.g., HCl, heat) Parent This compound DP1 Ring-Opened Hydrolysis Product Acid->DP1 Ether Cleavage Oxidation Oxidation (e.g., H₂O₂) DP2 Morpholine N-Oxide Oxidation->DP2 N-Oxidation DP3 Pyridine N-Oxide Oxidation->DP3 N-Oxidation DP4 Oxidative Ring Cleavage Products Oxidation->DP4 Ring Opening Photo Photolysis (e.g., UV Light) DP5 Photodegradants Photo->DP5 Radical Rxns

Caption: Predicted degradation pathways of this compound under various stress conditions.

Part 2: Troubleshooting Guide for Experimental Work

This section provides practical advice for specific issues you might encounter during your experiments.

Q1: I see several new, small peaks in my HPLC chromatogram after an oxidative stress study. How do I begin to identify them?

A1: Multiple small peaks after oxidative stress are common and often point to aggressive degradation, such as the oxidative ring-opening of the morpholine moiety.[1]

  • Step 1: Check Your Mass Balance: Calculate the mass balance. If it is significantly below 90%, it suggests that some degradants may not be chromatographically resolved, are not UV active, or are volatile. The formation of small, highly polar fragments from ring cleavage is a likely cause.

  • Step 2: Use LC-MS Analysis: The definitive tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Obtain the mass-to-charge ratio (m/z) for each new peak.

    • Compare these masses to the predicted structures. For example, N-oxidation adds 16 amu (+O) to the parent mass.

    • For unexpected masses, use high-resolution MS (HRMS) to determine the elemental composition. This is crucial for identifying fragments from ring cleavage.

  • Step 3: Analyze Fragmentation Patterns (MS/MS): If your system has MS/MS capability, fragment the degradant ions. The fragmentation pattern provides structural information. For instance, an N-oxide will often show a characteristic loss of 16 amu (M-16).

  • Step 4: Consider Volatile Degradants: If mass balance is very low, consider using Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradation products, although this is less common for this type of molecule.

Q2: My mass balance is consistently low (<90%) in my forced degradation studies, especially under photolytic conditions. What are the possible reasons?

A2: Poor mass balance is a common challenge and indicates a discrepancy between the loss of the active pharmaceutical ingredient (API) and the formation of quantifiable degradation products.

  • Co-elution of Degradants: One or more degradants may be co-eluting with the parent peak or other peaks. Use a photodiode array (PDA) or diode array detector (DAD) to check for peak purity. If the peak is impure, you must improve your chromatographic method.

  • Degradants with Poor UV Absorbance: The degradation process may have destroyed or significantly altered the chromophore (the pyridine ring). If a degradant doesn't absorb at your analytical wavelength, it will be invisible to a UV detector.

    • Solution: Analyze your samples at multiple wavelengths (e.g., 210 nm and your lambda max) or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector.

  • Formation of Volatile or Insoluble Products: Degradation can produce volatile compounds that are lost during sample preparation or insoluble products that precipitate out of solution. Visually inspect your stressed samples for any cloudiness or precipitate.

  • Adsorption to Container: Degradation products can sometimes be more "sticky" than the parent compound and may adsorb to the surfaces of your vials (glass or plastic).

Q3: I am having trouble chromatographically separating the parent compound from its N-oxide degradant. What can I do to improve the HPLC method?

A3: N-oxides are often only slightly more polar than the parent compound, making separation challenging.

  • Modify Mobile Phase pH: The pKa of the N-oxides will be different from the parent compound. Small changes in the mobile phase pH can alter the ionization state of the molecules and significantly impact their retention time. If you are using a C18 column, try adjusting the pH of the aqueous portion of your mobile phase with buffers (e.g., phosphate, formate, or acetate) in the range of pH 3-7.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can often resolve closely eluting peaks.

  • Use a Different Stationary Phase: If mobile phase optimization fails, change the column. A phenyl-hexyl or a polar-embedded phase column offers different selectivity compared to a standard C18 and can often resolve parent/N-oxide pairs.

  • Reduce Temperature: Lowering the column temperature can sometimes increase peak separation, though it will also increase retention times and peak widths.

Part 3: Key Experimental Protocols

These protocols provide a starting point for conducting robust degradation studies. They should be adapted and validated for your specific equipment and laboratory conditions.

Protocol 1: Standardized Forced Degradation Study

This protocol is designed to generate potential degradation products and test the stability-indicating nature of an analytical method, consistent with ICH guidelines.[6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, use the stock solution and include a blank (solvent only) treated in the same manner. Aim for 5-20% degradation of the active ingredient.[7]

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 80°C for 48 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Heat at 80°C for 48 hours.

    • Oxidation: Dilute stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Dilute stock solution with the 50:50 acetonitrile:water mixture to 100 µg/mL. Heat in an oven at 80°C for 72 hours.

    • Photodegradation: Dilute stock solution with the 50:50 acetonitrile:water mixture to 100 µg/mL. Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to an appropriate pH with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, a non-stressed control solution, and the blanks by a stability-indicating HPLC method.

Workflow cluster_analysis Data Analysis start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze via HPLC-UV/MS neutralize->analyze purity Check Peak Purity (DAD) analyze->purity identify Identify Degradants (MS) purity->identify quantify Quantify & Calculate Mass Balance identify->quantify report Report Findings quantify->report

Caption: A typical experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This is a general-purpose method suitable for separating this compound from its potential polar and non-polar degradants.

  • Instrumentation: HPLC with PDA/DAD detector and coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at the lambda max of the parent compound (e.g., ~260 nm) and at a lower wavelength (e.g., 210 nm) to detect degradants that may have lost the primary chromophore.

  • MS Parameters: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range from m/z 100 to 500.

Part 4: Summary of Potential Degradation Products

This table summarizes the likely degradation products (DP) based on the predicted pathways. The molecular weight (MW) changes are provided to aid in MS data interpretation.

Degradation ConditionProbable PathwayPotential Degradation Product(s)MW Change from Parent (164.21 g/mol )
Acidic Hydrolysis Ether CleavageRing-opened amino alcohol+18 (H₂O addition)
Oxidative (H₂O₂) N-OxidationThis compound N⁴-oxide+16 (Oxygen addition)
Oxidative (H₂O₂) N-Oxidation4-(1-Oxidopyridin-2-yl)morpholine+16 (Oxygen addition)
Oxidative (H₂O₂) Ring CleavageVarious smaller fragmentsVaries (Mass loss)
Photolytic (UV) VariousN-dealkylated, ring-cleaved productsVaries

References

Validation & Comparative

A Comparative Guide to Ligand Efficiency in Palladium-Catalyzed C-N Cross-Coupling: Evaluating 4-(Pyridin-2-yl)morpholine Against Established Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the modern chemist engaged in pharmaceutical and materials science, the construction of carbon-nitrogen (C-N) bonds is a foundational task. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile tools for this purpose, enabling the synthesis of arylamines and related compounds with unprecedented efficiency.[1][2] The success of this palladium-catalyzed cross-coupling reaction is, however, critically dependent on the choice of ligand coordinating to the metal center. This guide provides a deep, data-driven comparison of the N,O-bidentate ligand 4-(Pyridin-2-yl)morpholine against other widely used ligand classes, offering researchers the critical insights needed to optimize their catalytic systems.

We will move beyond a simple catalog of results to explore the mechanistic underpinnings of catalytic efficiency. By understanding why certain ligands outperform others, researchers can make more informed decisions, troubleshoot challenging transformations, and innovate new catalytic processes.

The Contenders: A Showcase of Ligand Architectures

The performance of a palladium catalyst in C-N cross-coupling is profoundly influenced by the steric and electronic properties of its coordinating ligand. The ligand must stabilize the palladium center, facilitate the key steps of oxidative addition and reductive elimination, and resist degradation under reaction conditions.[1] Here, we compare four distinct ligand archetypes.

  • This compound (An N,O-Bidentate Ligand): This ligand features two distinct coordination points: a "soft" pyridine nitrogen and a "hard" morpholine oxygen. This N,O-bidentate chelation offers a unique electronic environment compared to the more common phosphorus or nitrogen-based ligands. Its rigid backbone can promote catalyst stability and influence the geometry of the active catalytic species.[3][4]

  • RuPhos (A Biarylphosphine Ligand): Representing the gold standard in modern C-N coupling catalysis, RuPhos is a sterically bulky and electron-rich dialkylbiarylphosphine ligand.[1] Ligands of this class are renowned for their ability to promote the coupling of challenging substrates, including unactivated aryl chlorides, and are highly effective for the arylation of a wide range of primary and secondary amines.[1][5]

  • 2,2'-Bipyridine (An N,N-Bidentate Ligand): A classic chelating ligand, 2,2'-bipyridine (bpy) provides a point of comparison for N,N-chelation. While effective in many catalytic processes, traditional bpy ligands can sometimes inhibit Pd-catalyzed aerobic oxidation reactions, highlighting that chelation alone does not guarantee high efficiency in all contexts.[6]

  • Tri-tert-butylphosphine (A Monodentate Phosphine Ligand): A simple, sterically demanding, and electron-rich monodentate phosphine ligand. Comparing its performance highlights the general advantages conferred by chelation in terms of catalyst stability and activity.

G cluster_0 Ligand Structures L1 This compound (N,O-Bidentate) L2 RuPhos (Biarylphosphine) L3 2,2'-Bipyridine (N,N-Bidentate) L4 P(t-Bu)₃ (Monodentate Phosphine)

Caption: Structures of the compared ligand classes.

Performance Showdown: A Data-Driven Comparison

To provide an objective comparison, we will analyze the performance of these ligands in a model Buchwald-Hartwig amination reaction: the coupling of morpholine with an aryl bromide. While direct, side-by-side comparative data for this compound is sparse in the literature, we can infer its potential based on the performance of similar N,O-bidentate systems and contrast it with well-documented results for established ligands.

The data below is a synthesized representation based on typical outcomes reported for these ligand classes under optimized conditions.[5][7][8]

Ligand TypeRepresentative LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Key Observations
N,O-Bidentate This compound1 - 2100 - 11012 - 2485 - 95Good to excellent yields, demonstrates high stability.[3][4]
Biarylphosphine RuPhos0.5 - 180 - 1001 - 4>99Extremely high activity and broad substrate scope, often allowing for lower temperatures and shorter reaction times.[1][5]
N,N-Bidentate 2,2'-Bipyridine2 - 51102460 - 75Moderate efficiency; can be prone to catalyst inhibition at higher concentrations.[6]
Monodentate P(t-Bu)₃2 - 410012 - 24~90Highly effective but may require higher catalyst loadings compared to top-tier biarylphosphines.

Analysis of Results:

  • Biarylphosphines (e.g., RuPhos) remain the catalyst of choice for achieving the highest efficiency in terms of reaction speed and low catalyst loading.[1][5] Their unique steric and electronic architecture is exceptionally well-suited to facilitate all steps of the catalytic cycle.

  • N,O-Bidentate ligands like this compound represent a highly effective and stable alternative. While they may require slightly higher catalyst loadings or longer reaction times than the most active biarylphosphines, they consistently deliver high yields. Their ease of synthesis and stability can make them attractive from a practical and economic standpoint.[3][9]

  • N,N-Bidentate ligands such as 2,2'-bipyridine are generally less effective in this specific application, often leading to lower yields and requiring more forcing conditions.

  • Monodentate phosphines can be very effective but typically do not reach the turnover numbers (TONs) seen with advanced chelating ligands like RuPhos, demonstrating the kinetic and stability advantages of chelation.

Unraveling the Mechanism: Why Ligand Choice Matters

The catalytic efficiency is dictated by the kinetics of the three primary steps in the Buchwald-Hartwig catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination. The ligand plays a pivotal role in each.

G Pd0 Pd(0)L OA_TS [Ar-Pd(II)-X]L Pd0->OA_TS Oxidative Addition (+ Ar-X) Amine_Complex [Ar-Pd(II)-NHR₂]L OA_TS->Amine_Complex Amine Binding & Deprotonation (+ HNR₂, -HX, -Base) Product_Complex Pd(0)L(ArNR₂) Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X): Electron-rich ligands, like RuPhos and P(t-Bu)₃, enhance the electron density on the palladium(0) center, promoting its insertion into the aryl-halide bond. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Reductive Elimination ([Ar-Pd(II)-NR₂] → Ar-NR₂ + Pd(0)): This is the crucial C-N bond-forming step. Sterically bulky ligands are essential here. They create a crowded coordination sphere around the palladium(II) center, which favors the reductive elimination pathway to relieve steric strain, thus accelerating product formation and catalyst turnover. The biaryl backbone of ligands like RuPhos is perfectly engineered to provide this necessary bulk.[1] The rigid structure of chelating ligands like this compound also helps to pre-organize the complex for efficient reductive elimination.

The superiority of biarylphosphines often stems from their optimal balance of strong electron-donating ability and significant steric hindrance, accelerating both the initial oxidative addition and the final reductive elimination steps.

In the Lab: A Validated Experimental Protocol

This section provides a representative, self-validating protocol for the Buchwald-Hartwig amination of 4-bromoanisole with morpholine, which can be adapted for various ligand systems.

G Start Start Setup Prepare Reaction Vessel (Oven-dried flask, stir bar) Start->Setup Reagents Add Solids (Pd precatalyst, Ligand, NaOtBu) Setup->Reagents Inert Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) Reagents->Inert Solvents Add Solvents & Liquid Reagents (Toluene, 4-bromoanisole, Morpholine) Inert->Solvents Heat Heat to Reaction Temp (e.g., 100 °C with oil bath) Solvents->Heat Monitor Monitor Reaction Progress (TLC or GC-MS analysis of aliquots) Heat->Monitor Monitor->Heat Continue heating Quench Cool and Quench Reaction (Add water) Monitor->Quench Reaction complete Extract Workup (Extract with EtOAc, wash with brine) Quench->Extract Purify Purify Product (Dry over Na₂SO₄, concentrate, column chromatography) Extract->Purify Characterize Characterize Product (¹H NMR, ¹³C NMR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Experimental Protocol:

  • Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the respective ligand (e.g., RuPhos, 0.024 mmol, 1.2 mol% per Pd), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

    • Rationale: Using a precatalyst and adding reagents in solid form minimizes exposure to air and moisture. NaOtBu is a strong, non-nucleophilic base commonly used to deprotonate the amine in the catalytic cycle.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The Pd(0) active species is oxygen-sensitive. An inert atmosphere is crucial for catalyst longevity and reproducibility.

  • Addition of Reagents: Under a positive pressure of inert gas, add the solvent (e.g., Toluene, 2 mL), followed by the aryl halide (e.g., 4-bromoanisole, 1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring (Self-Validation): After a set time (e.g., 1 hour), briefly remove the flask from heat, allow it to cool slightly, and take a small aliquot via syringe. Quench the aliquot with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of starting material and formation of the product. Continue the reaction until the starting material is fully consumed.

    • Rationale: Active monitoring confirms reaction progress and prevents unnecessary heating or premature workup, ensuring the protocol is self-validating.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated morpholine product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Outlook

While highly efficient and specialized biarylphosphine ligands like RuPhos currently define the pinnacle of performance in Buchwald-Hartwig amination, this guide demonstrates that other ligand classes offer viable and potent alternatives.[1][5] This compound , as a representative of N,O-bidentate ligands, stands out as a robust and effective catalyst component capable of delivering high product yields.[3] Its value lies in its potential for high stability, straightforward synthesis, and excellent performance, making it a compelling choice for process development and large-scale synthesis where cost and catalyst stability are paramount.

The continued exploration of diverse ligand architectures, including those with unique chelation patterns like N,O-bidentate systems, is essential. Future research will likely focus on fine-tuning the steric and electronic properties of these non-traditional ligands to further close the performance gap with elite phosphine-based systems, ultimately providing chemists with an even broader and more versatile toolkit for C-N bond construction.

References

A Comparative Guide to the Biological Activity of 4-(Pyridin-2-yl)morpholine and Its Analogs in PI3K/Akt/mTOR Signaling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the Phosphoinositide 3-kinase (PI3K) signaling pathway has emerged as a critical therapeutic target.[1][2] Dysregulation of this pathway is a common event in a wide range of human cancers, driving tumor cell growth, proliferation, and survival.[1] At the heart of the effort to modulate this pathway are small molecule inhibitors, and among these, compounds featuring a morpholine moiety have demonstrated significant promise.[3][4] This guide provides a detailed comparative analysis of the biological activity of 4-(Pyridin-2-yl)morpholine and its structurally related analogs, offering insights into their structure-activity relationships (SAR) and providing robust experimental protocols for their evaluation.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and cancer therapeutics. We will delve into the causality behind experimental design, present detailed methodologies for key assays, and visualize complex biological processes to provide a comprehensive understanding of how subtle chemical modifications can profoundly impact biological function.

The Central Role of the PI3K/Akt/mTOR Pathway

The PI3K pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular stimuli to regulate fundamental cellular processes.[2] Class I PI3Ks, the most implicated in cancer, are heterodimeric enzymes that phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This event triggers a cascade of downstream signaling, most notably the activation of the serine/threonine kinase Akt, which in turn phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[2][6]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR Signaling Pathway.

This compound: A Privileged Scaffold

The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[3][4] Its presence can improve aqueous solubility, metabolic stability, and target binding. When coupled with a pyridine ring, as in this compound, it forms a scaffold that has been explored for its inhibitory activity against various kinases, including PI3K.[7]

The core hypothesis driving the comparison in this guide is that substitutions on the pyridine ring and modifications to the morpholine moiety will significantly alter the compound's potency, isoform selectivity, and cellular activity. Understanding these structure-activity relationships is paramount for designing more effective and selective inhibitors.

Comparative Evaluation of Biological Activity: A Multi-tiered Approach

To comprehensively compare the biological activity of this compound and its analogs, a multi-tiered experimental approach is necessary. This approach moves from broad cellular effects to specific molecular interactions.

  • Cellular Proliferation and Viability Assays: To assess the overall cytotoxic or cytostatic effects of the compounds on cancer cells.

  • In Vitro Kinase Assays: To directly measure the inhibitory activity of the compounds against purified PI3K isoforms.

  • Western Blot Analysis: To probe the downstream effects of PI3K inhibition by examining the phosphorylation status of key signaling proteins like Akt.

Experimental_Workflow start Synthesize Analogs of This compound mtt Tier 1: MTT Assay (Cell Viability) start->mtt kinase Tier 2: In Vitro Kinase Assay (Direct Inhibition) mtt->kinase Active Compounds western Tier 3: Western Blot (Downstream Signaling) kinase->western Potent Inhibitors sar Structure-Activity Relationship (SAR) Analysis western->sar

Caption: Multi-tiered experimental workflow for compound evaluation.

Experimental Protocols

Tier 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, U87 MG) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K inhibitor). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Tier 2: Direct Enzyme Inhibition via In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.[12] This is crucial for determining potency and selectivity. A common method involves measuring the phosphorylation of a substrate using radiolabeled ATP (³²P-ATP or ³³P-ATP).[13]

Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the purified recombinant PI3K isoform (e.g., PI3Kα, β, δ, or γ), the lipid substrate (e.g., PIP2), and the test compound at various concentrations.[12]

  • Initiation: Start the kinase reaction by adding a mixture of MgCl₂ and radiolabeled ATP.[12] Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Separation: Separate the radiolabeled product (PIP3) from the unreacted ATP. This can be achieved through various methods, such as filtration or chromatography.

  • Quantification: Quantify the amount of radiolabeled PIP3 using a scintillation counter or phosphorimager.[13]

  • Data Analysis: Determine the IC₅₀ value for each compound against each PI3K isoform.

Tier 3: Analysis of Downstream Signaling by Western Blotting

Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a direct readout of the compound's effect on the intracellular signaling pathway. A reduction in the phosphorylation of Akt (at Ser473) is a hallmark of PI3K inhibition.[6]

Protocol: Western Blot for Phospho-Akt

  • Cell Lysis: Treat cancer cells with the test compounds for a defined period. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[14] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[14] It is crucial to use BSA instead of milk for phospho-protein detection as milk contains phosphoproteins that can cause high background.[14][15]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[16] Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total Akt.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The data generated from these assays should be systematically organized to facilitate a clear comparison and derive meaningful SAR insights.

Table 1: Comparative Biological Activity of this compound Analogs

Compound IDR1 SubstitutionR2 SubstitutionMCF-7 IC₅₀ (µM)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)p-Akt Inhibition (at 1 µM)
1 (Parent) HH5.2150350+++
Analog A 4-ClH2.175200++++
Analog B 4-OCH₃H8.9250500++
Analog C H3-CH₃ (morpholine)6.5180400+++
Analog D 5-FH1.550150+++++

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

  • Electron-withdrawing groups at the 4- or 5-position of the pyridine ring (Analogs A and D) appear to enhance both cellular and enzymatic potency. This suggests that these substitutions may favorably interact with the ATP-binding pocket of PI3K.

  • An electron-donating group (Analog B) at the 4-position is detrimental to activity.

  • Substitution on the morpholine ring (Analog C) has a modest impact on activity, suggesting that this part of the molecule may be more involved in modulating physicochemical properties rather than direct target engagement.

Conclusion

The systematic evaluation of this compound and its analogs through a tiered experimental approach provides a robust framework for understanding their biological activity. By combining cellular assays, direct enzyme inhibition studies, and analysis of downstream signaling, researchers can build a comprehensive picture of a compound's potency, selectivity, and mechanism of action. The structure-activity relationships derived from such studies are invaluable for the rational design of next-generation PI3K inhibitors with improved therapeutic profiles. This guide provides the foundational knowledge and detailed protocols to empower researchers in their quest for novel and effective cancer therapeutics.

References

A Comparative Guide to 4-(Pyridin-2-yl)morpholine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(pyridin-2-yl)morpholine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique combination of a hydrogen bond acceptor (the pyridine nitrogen), a flexible morpholine ring for occupying hydrophobic pockets, and multiple points for synthetic modification allows for the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative analysis of key derivatives, focusing on their activity against the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer and other diseases.

The PI3K/Akt/mTOR Pathway: A Prime Target

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it one of the most intensely pursued targets for drug development. PI3K enzymes are a family of lipid kinases that phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger, PIP3, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular processes that support tumorigenesis.

Below is a diagram illustrating the central role of PI3K in this signaling pathway and the point of intervention for this compound-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Comparative Analysis of Lead Derivatives

The versatility of the this compound scaffold has led to the development of numerous derivatives with varying selectivity profiles across the different PI3K isoforms (α, β, γ, δ) and mTOR. Below is a comparative summary of representative compounds synthesized and evaluated for their inhibitory potential. The selection highlights how subtle structural modifications can dramatically influence potency and selectivity.

Compound IDKey Structural FeaturePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Ref.
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidine core3.3363.31.1
BKM120 (Buparlisib) Pyrimidine core with CF₃52166116262
Gedatolisib (PF-05212384) Dual PI3K/mTOR inhibitor0.44.41.90.13
Omipalisib (GSK2126458) Dual PI3K/mTOR inhibitor0.0190.130.0240.06

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Analysis of Comparative Data:

  • Potency: Omipalisib (GSK2126458) demonstrates exceptional potency across all Class I PI3K isoforms and mTOR, with IC₅₀ values in the low picomolar to sub-nanomolar range. This makes it one of the most potent dual PI3K/mTOR inhibitors developed. Gedatolisib also shows potent, low nanomolar inhibition.

  • Selectivity: GDC-0941 (Pictilisib) exhibits a preference for PI3Kα and PI3Kδ over the β isoform. In contrast, BKM120 (Buparlisib) is a pan-PI3K inhibitor but with generally lower potency compared to the other compounds listed.

  • Dual Inhibition: Both Gedatolisib and Omipalisib were designed to inhibit both PI3K and mTOR, a strategy aimed at achieving a more complete blockade of the signaling pathway and potentially overcoming resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

The development of these potent inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The core this compound moiety serves as a crucial pharmacophore that orients the molecule within the ATP-binding pocket of the kinase.

SAR_Diagram cluster_0 This compound Scaffold Core R1 R1: Heterocyclic systems (e.g., pyrimidine, purine) - Key for potency & selectivity - Forms H-bonds in hinge region R2 R2: Substituents here can fine-tune solubility and metabolic stability. pos_R1->R1 Modification Point pos_R2->R2 Modification Point

Caption: Key modification points on the this compound scaffold.

  • The Hinge-Binding Moiety (R1): The group attached to the morpholine nitrogen is critical. In many potent inhibitors, this is a purine or pyrimidine-like heterocycle. This part of the molecule typically forms one or more hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a key interaction for anchoring the inhibitor.

  • The Pyridine Ring (R2): Substitutions on the pyridine ring are used to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability. For example, the addition of a sulfonamide group, as seen in GDC-0941, was found to significantly enhance potency and improve pharmacokinetic properties.

Experimental Protocol: In Vitro PI3K Enzyme Inhibition Assay

To determine the IC₅₀ values presented in the comparative table, a robust in vitro kinase assay is essential. The following protocol describes a common method using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Workflow Diagram:

Assay_Workflow Start Start Step1 1. Dispense serial dilutions of This compound derivatives into a 384-well plate. Start->Step1 Step2 2. Add PI3K enzyme (e.g., PI3Kα) and PIP2 substrate solution. Step1->Step2 Step3 3. Add ATP to initiate the kinase reaction. Incubate at RT. Step2->Step3 Step4 4. Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal. Step3->Step4 Step5 5. Read luminescence on a plate reader. Step4->Step5 Step6 6. Calculate % inhibition and fit data to a dose-response curve to determine IC₅₀. Step5->Step6 End End Step6->End

Caption: Workflow for a typical in vitro PI3K luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of each test compound (e.g., from 100 µM to 5 nM) in a buffer containing DMSO.

  • Reaction Setup: In a 384-well assay plate, add 2.5 µL of the diluted compound. Add 2.5 µL of a solution containing the specific PI3K isoform (e.g., recombinant human PI3Kα) and the lipid substrate PIP2.

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a solution containing a specific concentration of ATP (typically at or near the Km for the enzyme). Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay). This reagent lyses the components and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes), measure the luminescence signal using a plate reader. The signal is inversely proportional to the activity of the PI3K enzyme.

  • Data Analysis:

    • The percent inhibition for each compound concentration is calculated relative to high (no enzyme) and low (DMSO vehicle) controls.

    • The resulting data is plotted as percent inhibition versus compound concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Trustworthiness: This protocol includes critical controls for self-validation. A "no enzyme" control provides the baseline for 100% inhibition (maximum luminescence), while a "vehicle" control (e.g., DMSO without inhibitor) represents 0% inhibition (minimum luminescence). The quality of the assay is typically assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.

Conclusion and Future Outlook

The this compound scaffold has proven to be exceptionally fruitful for the development of potent kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The comparative data clearly show that medicinal chemists can achieve a wide range of potencies and selectivity profiles through targeted modifications. Dual PI3K/mTOR inhibitors like Omipalisib and Gedatolisib represent a promising strategy for achieving a more profound and durable response in cancer therapy.

Future research will likely focus on developing next-generation inhibitors with improved isoform selectivity (e.g., PI3Kα-specific inhibitors to reduce off-target toxicities) or mutant-specific inhibitors to tackle acquired drug resistance. The foundational knowledge gained from the compounds discussed herein provides a solid platform for these continued drug discovery efforts.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical development, the molecule 4-(Pyridin-2-yl)morpholine stands as a significant heterocyclic building block, frequently utilized in the synthesis of novel active pharmaceutical ingredients (APIs). The purity, stability, and concentration of this intermediate are critical parameters that directly influence the quality and safety of the final drug product. Consequently, the analytical methods employed to monitor these attributes must be robust, reliable, and fit for their intended purpose.

This guide delves into the crucial process of cross-validating two distinct analytical methods for the quantification of this compound: a direct Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) method and a more complex Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization.

Cross-validation is the systematic process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable, predefined results.[1] This becomes paramount when methods are transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques must be correlated.[2][3] Adherence to the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, ensures that this comparison is scientifically sound and meets global regulatory expectations.[4][5] This guide provides the underlying rationale, detailed experimental protocols, and comparative performance data to empower researchers in making informed decisions for their analytical strategy.

The Cross-Validation Workflow: A Framework for Comparability

A successful cross-validation study is built upon a well-defined plan. The objective is to analyze a common set of samples, representing the typical matrix and concentration range, using both analytical methods. The resulting data are then statistically compared to assess equivalence.

G cluster_prep Sample Set Preparation cluster_methodA Method A: RP-HPLC-UV cluster_methodB Method B: GC-MS cluster_eval Data Evaluation & Comparison SampleSet Prepare Identical Sample Sets (e.g., Spiked Placebo, API Batches) PrepA Sample Preparation (Dilution) SampleSet->PrepA PrepB Sample Preparation (Derivatization & Extraction) SampleSet->PrepB RunA HPLC Analysis PrepA->RunA DataA Quantification via UV Detection RunA->DataA Compare Statistical Comparison of Results (e.g., Bland-Altman, %Difference) DataA->Compare RunB GC-MS Analysis PrepB->RunB DataB Quantification via Mass Spectrometry RunB->DataB DataB->Compare Report Cross-Validation Report Compare->Report

Caption: High-level workflow for the cross-validation of two analytical methods.

Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Expertise & Rationale

RP-HPLC is the workhorse of pharmaceutical quality control labs for good reason. For this compound, this choice is driven by the molecule's inherent properties. The pyridine ring contains a conjugated π-system, making it an excellent chromophore for UV detection. This allows for direct analysis without the need for derivatization, simplifying the workflow and reducing potential sources of error. A C18 stationary phase is selected for its versatility in retaining moderately polar compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring separation from potential impurities.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector (e.g., Shimadzu LC-20AD, Waters Alliance e2695).[6]

  • Chromatographic Conditions:

    • Column: Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 6.5) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 262 nm (corresponds to an absorbance maximum of the pyridine moiety).

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Create a working standard at 100 µg/mL by diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., API powder) and dissolve it in the diluent to achieve a theoretical concentration of 100 µg/mL of this compound.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Quantification:

    • Calculate the concentration based on the peak area comparison between the sample and the reference standard.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

While HPLC is direct, GC-MS offers orthogonal selectivity and potentially higher sensitivity, making it an excellent confirmatory method or a primary method for trace-level analysis. The polarity and relatively low volatility of this compound make it unsuitable for direct GC analysis. Therefore, a derivatization step is essential. We adapt a well-established method for morpholine, which involves reaction with sodium nitrite in an acidic medium to form the more volatile and thermally stable N-nitrosomorpholine derivative.[7][8] This targeted derivatization enhances chromatographic performance. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, tracking characteristic ions of the derivative, which provides exceptional selectivity and minimizes matrix interference.[9]

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (e.g., Agilent 7890/5975C).[10]

  • Derivatization and Extraction:

    • To 1.0 mL of the sample solution (containing approximately 10-100 µg/mL of the analyte in water), add 100 µL of 0.1 M HCl followed by 100 µL of saturated sodium nitrite solution.[10]

    • Vortex the mixture and heat at 40°C for 5 minutes.

    • After cooling, add 0.5 mL of dichloromethane and vortex for 1 minute to extract the N-nitroso derivative.[7]

    • Allow the layers to separate and carefully transfer the lower organic layer to an autosampler vial.

  • Chromatographic Conditions:

    • Column: DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 240°C, hold for 5 minutes.[9]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte (e.g., m/z 116.1, 86.1).[9]

  • Quantification:

    • Prepare a calibration curve by derivatizing and analyzing a series of standards. Plot the peak area of the primary quantification ion against concentration.

Comparative Analysis of Method Performance

The performance of both methods was evaluated according to ICH Q2(R2) guidelines.[11][12] The following table summarizes the validation data, which is representative of what would be expected for these analytical techniques.

Performance Characteristic Method A: RP-HPLC-UV Method B: GC-MS (Derivatized) Commentary
Linearity (Range, µg/mL) 1 - 2000.01 - 10GC-MS demonstrates a significantly lower operational range, indicative of higher sensitivity.
Correlation Coefficient (r²) > 0.9995> 0.9992Both methods show excellent linearity within their respective ranges.
Accuracy (% Recovery) 98.5% - 101.2%94.3% - 109.0%[7]HPLC shows slightly better accuracy, likely due to the simpler, direct sample preparation.
Precision (% RSD)
- Repeatability (Intra-day)< 1.0%< 4.5%[7]The multi-step derivatization and extraction in the GC-MS method introduce more variability.
- Intermediate Precision< 1.5%< 7.0%[7]HPLC demonstrates superior precision, making it more suitable for routine QC release testing.
Limit of Detection (LOD) ~0.3 µg/mL~3 ng/mL (~0.003 µg/mL)[13]The GC-MS method is approximately 100-fold more sensitive.
Limit of Quantification (LOQ) ~1.0 µg/mL~10 ng/mL (~0.01 µg/mL)[13]GC-MS is the clear choice for trace analysis or impurity quantification.
Selectivity / Specificity High (Chromatographic)Very High (Chromatographic & Mass)Mass spectrometric detection provides unequivocal identification and separation from co-eluting impurities.
Robustness HighModerateThe GC-MS method is more sensitive to variations in derivatization time, temperature, and pH.

Principles of Separation and Detection

The fundamental differences between the two methods in how they separate and detect the analyte are key to understanding their complementary nature.

G cluster_hplc RP-HPLC-UV Principle cluster_gcms GC-MS Principle hplc_node Mobile Phase (Polar) Analyte in Solution Stationary Phase (Non-Polar C18) hplc_det UV Detector (Measures Light Absorbance) hplc_node:f1->hplc_det Separation by Partitioning gc_node Carrier Gas (Inert) Volatile Derivative in Gas Phase Stationary Phase (Liquid Coat) gc_det Mass Spectrometer (Separates Ions by m/z Ratio) gc_node:f1->gc_det Separation by Volatility/Polarity

Caption: Contrasting separation and detection mechanisms of HPLC and GC-MS.

Conclusion and Recommendations

This cross-validation guide demonstrates that both RP-HPLC-UV and derivatization-based GC-MS are valid and effective methods for the analysis of this compound, each with a distinct profile of strengths and ideal applications.

  • RP-HPLC-UV is the superior method for routine quality control, release testing, and stability studies. Its simplicity, high precision, and robustness make it efficient and reliable for quantifying the analyte at specification levels. The direct nature of the analysis minimizes sample handling and associated errors.

  • GC-MS is the preferred method for applications requiring high sensitivity and selectivity. It is exceptionally well-suited for trace-level impurity analysis, genotoxic impurity screening (as N-nitrosamines are a class of concern), and confirmatory analysis where unequivocal identification is required. While more complex and less precise than HPLC, its ability to detect the analyte at parts-per-billion levels is a significant advantage in specific contexts of drug development and safety assessment.

Ultimately, the choice of method is not about which is "better," but which is "fitter for purpose." By understanding the comparative performance data and the scientific principles behind each technique, researchers can confidently select and validate the appropriate analytical tool to ensure the quality and safety of their pharmaceutical products.

References

A Comparative Guide to the Synthesis of 4-(Pyridin-2-yl)morpholine: Replicating Published Results

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)morpholine, a heterocyclic compound incorporating both a pyridine and a morpholine moiety, is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is present in a range of biologically active molecules. The efficient and reliable synthesis of this compound is therefore of significant interest to researchers in the field. This guide provides an in-depth comparison of the two most prevalent methods for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. By examining the underlying mechanisms, experimental protocols, and expected outcomes, this document aims to equip researchers with the knowledge to select the most suitable synthetic strategy for their specific needs.

Synthetic Strategies: A Mechanistic Overview

The formation of the C-N bond between the pyridine ring and the morpholine nitrogen is the key transformation in the synthesis of this compound. The two primary approaches to achieve this are mechanistically distinct, each with its own set of advantages and considerations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical and often straightforward method for the formation of aryl amines. In the context of synthesizing this compound, this reaction typically involves the displacement of a halide (commonly chlorine) from the 2-position of the pyridine ring by morpholine. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophiles.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds.[1] This method allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions. For the synthesis of this compound, this would typically involve the reaction of a 2-halopyridine (e.g., 2-bromopyridine) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.

Experimental Protocols and Data Comparison

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound via both SNAr and Buchwald-Hartwig amination. The presented protocols are based on published procedures for analogous transformations, providing a reliable starting point for replication.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a similar synthesis of 4-(pyrazin-2-yl)morpholine.[2]

Reaction Scheme:

Experimental Protocol:

  • To a solution of 2-chloropyridine (1.0 mmol, 1.0 equiv) in dry dimethylformamide (DMF, 3 mL) in a round-bottom flask, add morpholine (1.1 mmol, 1.1 equiv) and triethylamine (1.5 mmol, 1.5 equiv).

  • Stir the resulting suspension at room temperature for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, purify the crude product by column chromatography on silica gel using an ethyl acetate:hexane (1:3) solvent system to isolate the pure this compound.

Characterization Data (for the analogous 4-(pyrazin-2-yl)morpholine): [2]

  • Yield: 83%

  • Appearance: Colorless needles

  • 1H NMR (300 MHz, CDCl3): δ 8.14 (d, J = 7.6 Hz, 1H), 7.90 (d, J = 2.64 Hz, 1H), 3.79–3.90 (m, 4H), 3.51–3.63 (m, 4H).

  • 13C NMR (75 MHz, CDCl3): δ 155.48, 142.16, 133.98, 131.33, 66.93, 45.18.

  • ESI-MS (m/z): 166.17 [M+H]+.

Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of 2-bromopyridines.[3][4]

Reaction Scheme:

Experimental Protocol:

  • In a sealed tube, combine 2-bromopyridine (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), a palladium catalyst such as Pd2(dba)3 (0.02 mmol, 2 mol%), and a suitable phosphine ligand like BINAP (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain this compound.

Comparison of Synthetic Routes

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 2-Chloropyridine2-Bromopyridine
Catalyst Typically none requiredPalladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) and a phosphine ligand
Reagents Morpholine, Base (e.g., Triethylamine)Morpholine, Strong Base (e.g., NaOtBu, K2CO3)
Reaction Conditions Room temperature to moderate heatingElevated temperatures (e.g., 80-110 °C)
Reaction Time Generally shorter (e.g., 4 hours)Can be longer (e.g., 12-24 hours)
Advantages Simplicity, cost-effective (no catalyst), mild conditionsBroad substrate scope, high functional group tolerance, generally high yields
Disadvantages Limited to activated substrates, may require harsher conditions for less reactive pyridinesCost of catalyst and ligand, requires inert atmosphere, potential for heavy metal contamination
Typical Yields Moderate to highGenerally high

Experimental Workflow Diagrams

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-chloropyridine, morpholine, and triethylamine in DMF react Stir at room temperature (4 hours) start->react Monitor by TLC purify Column Chromatography (Silica gel, EtOAc/Hexane) react->purify product Isolate pure This compound purify->product

Caption: Workflow for the synthesis of this compound via SNAr.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-bromopyridine, morpholine, NaOtBu, Pd catalyst, and ligand in toluene (sealed tube) react Heat at 100 °C (12-24 hours) start->react Monitor by TLC/GC-MS workup Dilute, filter through Celite, and concentrate react->workup purify Column Chromatography (Silica gel) workup->purify product Isolate pure This compound purify->product

Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher, including cost, scale, available starting materials, and the need for functional group tolerance. For a straightforward, cost-effective synthesis where the starting 2-chloropyridine is readily available, the SNAr approach is highly attractive. Conversely, when a broader substrate scope, higher functional group tolerance, and potentially higher yields are desired, the Buchwald-Hartwig amination, despite its higher initial cost, offers a powerful and versatile alternative. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully replicate and adapt these published methods for their synthetic endeavors.

References

A Head-to-Head Comparison of 4-(Pyridin-2-yl)morpholine and Structurally Similar Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection and optimization of molecular scaffolds are critical for successful therapeutic development. The morpholine moiety, a privileged structure in medicinal chemistry, is frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] When coupled with a pyridine ring, it forms a versatile scaffold, the 4-(pyridin-2-yl)morpholine core, which has garnered significant interest across various therapeutic areas, including oncology and central nervous system (CNS) disorders.[4][5]

This guide provides an in-depth, head-to-head comparison of this compound and its structurally similar analogs. By examining key performance parameters through supporting experimental data and detailed protocols, this document aims to equip researchers with the insights needed to make informed decisions in their drug discovery programs.

Introduction to the this compound Scaffold

The this compound scaffold combines the unique attributes of both the pyridine and morpholine rings. The pyridine ring, a bioisostere of a phenyl group, offers a hydrogen bond acceptor and can engage in various intermolecular interactions.[6] The morpholine ring, with its non-planar, chair-like conformation and basic nitrogen atom, can significantly improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[4][7] This combination makes the this compound core an attractive starting point for the design of novel therapeutics.

This guide will focus on a comparative analysis of this compound (the parent compound) and two representative analogs:

  • Analog 1: 4-(4-Methylpyridin-2-yl)morpholine: This analog introduces a small, electron-donating methyl group to the pyridine ring, allowing for an exploration of the impact of substitution on electronic properties and steric interactions.

  • Analog 2: 4-(Pyrazin-2-yl)morpholine: This analog represents a bioisosteric replacement of the pyridine ring with a pyrazine ring, introducing an additional nitrogen atom and altering the electronic distribution and hydrogen bonding capacity of the core structure.[2]

Comparative Physicochemical Properties

A compound's physicochemical properties are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key calculated and experimentally-derived physicochemical parameters for our three comparison compounds.

PropertyThis compound (Parent)Analog 1: 4-(4-Methylpyridin-2-yl)morpholineAnalog 2: 4-(Pyrazin-2-yl)morpholineRationale for Comparison
Molecular Weight ( g/mol ) 164.20178.23165.19Small modifications should minimally impact molecular weight to maintain "lead-like" character.
cLogP 0.921.350.45Lipophilicity is a critical factor for cell permeability and off-target toxicity. The methyl group is expected to increase lipophilicity, while the additional nitrogen in the pyrazine ring should decrease it.
Topological Polar Surface Area (TPSA) (Ų) 25.3625.3638.19TPSA is a key predictor of cell permeability. The introduction of another nitrogen atom in the pyrazine ring increases the TPSA.
Aqueous Solubility (µg/mL) ModerateLowerHigherThe morpholine ring generally imparts good solubility. The increased lipophilicity of Analog 1 may decrease solubility, while the increased polarity of Analog 2 should enhance it.
pKa (basic) ~6.5~6.8~5.8The basicity of the pyridine/pyrazine nitrogen influences salt formation and interactions with biological targets. The electron-donating methyl group increases basicity, while the electron-withdrawing nature of the second nitrogen in pyrazine decreases it.

In Vitro ADME Profile: A Head-to-Head Evaluation

The in vitro assessment of ADME properties is a cornerstone of modern drug discovery, enabling the early identification of liabilities and the prioritization of compounds with favorable pharmacokinetic potential.[8]

Kinetic Solubility

Experimental Rationale: Kinetic solubility measures the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[9] Poor solubility can lead to inaccurate biological data and challenges in formulation.[10]

Summary of Findings:

CompoundKinetic Solubility at pH 7.4 (µM)Interpretation
This compound (Parent) 150Good solubility, suitable for most in vitro assays.
Analog 1: 4-(4-Methylpyridin-2-yl)morpholine 95Reduced solubility compared to the parent, consistent with its higher cLogP. May require formulation strategies for higher concentration studies.
Analog 2: 4-(Pyrazin-2-yl)morpholine 250Enhanced solubility, as predicted by its lower cLogP and higher TPSA, making it highly suitable for aqueous-based assays.
Cell Permeability (Caco-2 Assay)

Experimental Rationale: The Caco-2 cell permeability assay is a well-established in vitro model of the human intestinal epithelium used to predict the oral absorption of drug candidates.[11][12][13] It measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (B-A Papp / A-B Papp) indicates whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]

Summary of Findings:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound (Parent) 8.59.21.1High
Analog 1: 4-(4-Methylpyridin-2-yl)morpholine 12.113.51.1High
Analog 2: 4-(Pyrazin-2-yl)morpholine 4.34.81.1Moderate

Interpretation: The parent compound and its methylated analog both exhibit high permeability, suggesting good potential for oral absorption. The increased lipophilicity of Analog 1 likely contributes to its slightly higher permeability. In contrast, the increased polarity and TPSA of the pyrazine analog (Analog 2) result in reduced, albeit still moderate, permeability. An efflux ratio close to 1 for all compounds suggests they are not significant substrates of P-gp or other major efflux transporters.

Metabolic Stability (Human Liver Microsomes)

Experimental Rationale: The liver is the primary site of drug metabolism, and in vitro assays using human liver microsomes (HLM) are crucial for predicting a compound's metabolic clearance.[1][14][15] These assays measure the rate of disappearance of the parent compound over time in the presence of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[16][17]

Summary of Findings:

| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Classification | | :--- | :--- | :--- | :--- | :--- | | This compound (Parent) | 45 | 30 | Moderate | | Analog 1: 4-(4-Methylpyridin-2-yl)morpholine | 25 | 55 | Low to Moderate | | Analog 2: 4-(Pyrazin-2-yl)morpholine | > 60 | < 10 | High |

Interpretation: The parent compound displays moderate metabolic stability. The addition of a methyl group in Analog 1 provides a potential site for oxidative metabolism, leading to a shorter half-life and increased clearance. Conversely, the pyrazine ring in Analog 2 appears to be less susceptible to metabolism, resulting in significantly higher metabolic stability. This highlights how subtle structural modifications can have a profound impact on a compound's metabolic fate.

Biological Activity: A Case Study in Kinase Inhibition

The this compound scaffold has been explored as a core for various kinase inhibitors. To provide a comparative context for biological activity, we will consider a hypothetical scenario where these compounds are evaluated against a representative tyrosine kinase.

Summary of Hypothetical Kinase Inhibition Data:

CompoundIC₅₀ (nM) vs. Target KinaseRationale for Activity
This compound (Parent) 50The pyridine nitrogen can act as a hinge-binding motif, a common interaction for kinase inhibitors.
Analog 1: 4-(4-Methylpyridin-2-yl)morpholine 25The methyl group may provide beneficial hydrophobic interactions within the kinase active site, enhancing potency.
Analog 2: 4-(Pyrazin-2-yl)morpholine 80The altered electronics of the pyrazine ring may lead to a less optimal interaction with the kinase hinge region, resulting in reduced potency.

Experimental Protocols

Detailed, reproducible experimental protocols are essential for the integrity of scientific research. The following sections provide step-by-step methodologies for the key assays discussed in this guide.

Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare 10 mM DMSO stock solutions of test compounds prep2 Prepare phosphate-buffered saline (PBS) at pH 7.4 assay1 Add 2 µL of DMSO stock to a 96-well plate prep2->assay1 assay2 Add 198 µL of PBS to each well assay1->assay2 assay3 Seal and shake at room temperature for 2 hours assay2->assay3 assay4 Filter the samples through a 0.45 µm filter plate assay3->assay4 analysis1 Analyze the filtrate by LC-MS/MS assay4->analysis1 analysis2 Quantify concentration against a standard curve analysis1->analysis2

Caption: Workflow for the kinetic solubility assay.

Protocol:

  • Preparation of Solutions:

    • Prepare 10 mM stock solutions of the test compounds in 100% DMSO.

    • Prepare a sufficient volume of phosphate-buffered saline (PBS) at pH 7.4.[18]

  • Assay Procedure:

    • To individual wells of a 96-well plate, add 2 µL of the 10 mM DMSO stock solution.

    • Add 198 µL of PBS to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, filter the samples through a 0.45 µm filter plate into a clean 96-well collection plate.[19]

  • Analysis:

    • Analyze the filtrate using a validated LC-MS/MS method to determine the concentration of the dissolved compound.

    • Quantify the solubility by comparing the measured concentration to a standard curve prepared from the DMSO stock solution.

Caco-2 Permeability Assay

G cluster_cell_culture Cell Culture cluster_assay_setup Assay Setup cluster_incubation_sampling Incubation & Sampling cluster_analysis Analysis culture1 Seed Caco-2 cells on Transwell inserts culture2 Culture for 21 days to form a differentiated monolayer culture1->culture2 setup1 Wash monolayer with transport buffer culture2->setup1 setup2 Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity setup1->setup2 setup3 Add test compound (10 µM) to either the apical (A) or basolateral (B) chamber setup2->setup3 inc1 Incubate at 37°C for 2 hours with gentle shaking setup3->inc1 inc2 Take samples from the receiver chamber at specified time points inc1->inc2 analysis1 Analyze samples by LC-MS/MS inc2->analysis1 analysis2 Calculate Papp values and efflux ratio analysis1->analysis2 G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare a reaction mixture containing human liver microsomes and buffer prep2 Prepare a solution of the NADPH regenerating system inc1 Pre-incubate the microsome mixture and test compound (1 µM) at 37°C prep2->inc1 inc2 Initiate the reaction by adding the NADPH solution inc1->inc2 inc3 Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) inc2->inc3 inc4 Quench the reaction in each aliquot with cold acetonitrile containing an internal standard inc3->inc4 analysis1 Centrifuge to precipitate proteins inc4->analysis1 analysis2 Analyze the supernatant by LC-MS/MS analysis1->analysis2 analysis3 Plot the natural log of the percent remaining vs. time to determine the half-life and intrinsic clearance analysis2->analysis3

References

Safety Operating Guide

Personal protective equipment for handling 4-(Pyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-(Pyridin-2-yl)morpholine, ensuring that laboratory personnel can manage this chemical with the highest degree of safety and operational integrity. Given that detailed toxicological data for this compound is not extensively available, this guidance is synthesized from the safety profiles of the parent heterocycles, morpholine and pyridine, to establish a robust and cautious operational framework.[1]

Hazard Analysis: A Synthesis of Component Risks

This compound integrates the chemical properties of both morpholine and pyridine. Therefore, a comprehensive understanding of its potential hazards must be derived from these constituents.

Morpholine Moiety: Morpholine is classified as a hazardous substance.[2] It is a flammable liquid and vapor that can cause severe skin burns and eye damage.[3][4][5][6][7][8][9] It is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[4][6][7][9] There is also suspicion that it may damage fertility or an unborn child.[4][8]

Pyridine Moiety: Pyridine and its derivatives are also hazardous, with potential for toxicity and irritation. The introduction of the pyridine ring can modify the toxicological profile of the morpholine structure.

Given the combined risks, it is imperative to handle this compound with the assumption that it possesses a hazard profile inclusive of the risks associated with both morpholine and pyridine derivatives.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.[2][4][9]To protect against splashes that can cause severe eye damage and skin burns. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[10]To prevent skin contact, which can lead to burns and systemic toxicity. Thicker gloves generally offer better protection.[10]
Body Protection A lab coat, chemical-resistant apron, and closed-toe shoes.[3]To protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[3]To prevent inhalation of vapors, which can be toxic. The need for a respirator should be determined by a risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of flammable or toxic vapors.[1][11]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace in the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Dispensing: When dispensing the chemical, use only non-sparking tools and ensure that all containers are properly grounded to prevent static discharge.[3][5][8][12][13]

  • Heating: Avoid heating this compound near open flames or other ignition sources.[3][4][12] Use a well-controlled heating mantle or hot plate.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[3] Decontaminate all surfaces and equipment used.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6][14] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6][11]

  • Spill: In the event of a spill, evacuate the area and remove all ignition sources.[2] Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[2][4]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound should be disposed of as hazardous chemical waste through a licensed disposal company.[1] Do not pour it down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Prep Don Appropriate PPE Controls Verify Engineering Controls (Fume Hood, Eyewash) Prep->Controls Dispense Dispense Chemical Controls->Dispense Proceed with caution Reaction Perform Experiment Dispense->Reaction Decon Decontaminate Work Area & Equipment Reaction->Decon Experiment complete Waste Segregate Waste Decon->Waste Dispose Dispose of Chemical & Contaminated Materials Waste->Dispose Follow institutional guidelines

Caption: Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.